molecular formula C7H15N B3228903 1-Cyclobutylpropan-1-amine CAS No. 1270372-17-2

1-Cyclobutylpropan-1-amine

Cat. No.: B3228903
CAS No.: 1270372-17-2
M. Wt: 113.20
InChI Key: ATLIJMMWNBLSBC-UHFFFAOYSA-N
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Description

1-Cyclobutylpropan-1-amine is an organic compound with the molecular formula C7H15N and an average mass of approximately 113.20 g/mol . Its structure features a propan-1-amine chain substituted at the 1-position with a cyclobutyl group, as represented by the SMILES notation CCC(C1CCC1)N . The compound is associated with multiple patents, indicating its value and applicability in various research and development contexts, particularly in medicinal chemistry and pharmaceutical research as a versatile building block . Researchers utilize this amine, and its hydrochloride salt form (CID 55295068), in the synthesis of more complex molecules, such as N-(2-cyclobutyl-1-cyclopropylethyl)propan-1-amine, for exploratory studies . The InChIKey for this compound is ATLIJMMWNBLSBC-UHFFFAOYSA-N . This product is intended For Research Use Only and is not approved for use in diagnostics, therapeutics, or any personal applications.

Properties

IUPAC Name

1-cyclobutylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-7(8)6-4-3-5-6/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLIJMMWNBLSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Thermodynamic Stability of 1-Cyclobutylpropan-1-amine: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclobutylpropan-1-amine is a primary aliphatic amine with potential applications in pharmaceutical development as a scaffold or intermediate. Understanding its thermodynamic stability is paramount for predicting shelf-life, defining storage conditions, identifying potential degradation pathways, and ensuring the safety and efficacy of any corresponding active pharmaceutical ingredient (API). As no specific empirical data for this molecule is publicly available, this guide provides a comprehensive framework for its characterization. We will explore the theoretical underpinnings of its stability, predicated on conformational analysis and inherent molecular strain, and present a rigorous, self-validating workflow combining experimental thermal analysis with computational chemistry to generate a complete thermodynamic profile.

Theoretical Framework: Predicting Stability from Structure

The thermodynamic stability of a molecule is its tendency to exist in a low-energy state, resisting spontaneous decomposition. For this compound, stability is governed by a delicate interplay of conformational flexibility, intramolecular forces, and the significant ring strain inherent in the cyclobutyl moiety.

Conformational Landscape

The molecule's overall energy and reactivity are dictated by the preferred three-dimensional arrangements of its atoms.

  • Cyclobutane Ring Puckering: A planar cyclobutane ring would have C-C-C bond angles of 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. To alleviate the resulting torsional strain from eclipsing hydrogens, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1][2] This puckered structure interconverts rapidly at room temperature.[1] The substituent at C1 (the propan-1-amine group) will preferentially occupy an equatorial position to minimize steric hindrance.[3]

  • Side-Chain Rotation: Free rotation exists around the C-C and C-N single bonds of the propan-1-amine side chain. The relative orientation of the amine group and the alkyl chain will be influenced by steric hindrance and potential weak intramolecular hydrogen bonding between the amine protons and the cyclobutane ring. Computational methods are required to identify the most stable rotamers.[4][5]

Ring Strain as a Driving Force for Degradation

The most significant factor influencing the molecule's intrinsic stability is the ring strain of the cyclobutyl group. This strain, estimated to be about 26.3 kcal/mol, arises from both angle strain (deviation from 109.5° bond angles) and torsional strain.[6][7] This stored energy makes the ring more susceptible to opening under thermal or chemical stress compared to an acyclic or unstrained cyclic (e.g., cyclohexane) analogue.[6]

Potential Thermodynamic Decomposition Pathways

Given the structure, several degradation pathways can be hypothesized:

  • Oxidative Degradation: Primary amines are susceptible to oxidation, which can occur in the presence of oxygen, especially when catalyzed by metal ions or light.[8] The initial step often involves the abstraction of a hydrogen atom or an electron from the nitrogen, leading to a cascade of reactions that can form imines, aldehydes, and other degradation products.[8]

  • Thermal Decomposition: At elevated temperatures, the energy supplied can overcome activation barriers for bond cleavage.[9] For this compound, the weakest points are likely the strained C-C bonds within the cyclobutane ring and the C-N bond. Thermolysis could lead to ring-opening reactions or deamination. Amine degradation is often accelerated at high temperatures.[8]

  • Acid/Base Hydrolysis: While generally stable, extreme pH conditions can promote degradation, particularly if adjacent functional groups that could participate in hydrolysis are present. For a simple aliphatic amine, this is a lesser concern compared to oxidation and thermal stress.[10]

A Validated Workflow for Determining Thermodynamic Stability

To move from theoretical prediction to empirical fact, a multi-faceted approach is required. The following workflow ensures that the starting material is well-characterized before subjecting it to rigorous thermal and computational analysis.

G cluster_0 Phase 1: Sample Preparation & Purity Validation cluster_1 Phase 2: Experimental Thermal Analysis cluster_2 Phase 3: Computational Modeling A Synthesis via Reductive Amination B Purification (e.g., Distillation, Chromatography) A->B C Structural & Purity Confirmation (NMR, MS, IR, Elemental Analysis) B->C D Differential Scanning Calorimetry (DSC) C->D High Purity Sample (>99.5%) F Forced Degradation (Stress Testing) C->F High Purity Sample (>99.5%) H Conformational Search (Molecular Mechanics) C->H High Purity Sample (>99.5%) E Thermogravimetric Analysis (TGA) D->E L Integrated Stability Profile E->L Experimental Data G Degradant Identification (LC-MS, GC-MS) F->G G->L Experimental Data I Quantum Mechanics (DFT Calculations) H->I J Thermodynamic Properties (ΔH, ΔG, S) I->J K Decomposition Pathway Modeling I->K M Integrated Stability Profile J->M Computational Data K->M Computational Data

Caption: Integrated workflow for stability characterization.

Phase 1: Synthesis and Purity Validation (Self-Validating System)

Protocol: Synthesis via Reductive Amination Reductive amination is a reliable method for synthesizing the target amine from cyclobutyl propan-1-one.[11][12][13]

  • Reaction Setup: Dissolve cyclobutyl propan-1-one and an excess of ammonium chloride in methanol.

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine.[14][15] The reaction is typically mildly acidic to catalyze dehydration.[14]

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise. NaBH₃CN is chosen for its selectivity in reducing the iminium ion in situ without significantly reducing the starting ketone.[16]

  • Workup & Purification: Quench the reaction, perform an aqueous workup to remove salts, and extract the amine. Purify the crude product via fractional distillation under reduced pressure or column chromatography to achieve >99.5% purity.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR. Purity should be quantified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Phase 2: Experimental Thermal Analysis

Protocol: Differential Scanning Calorimetry (DSC) Causality: DSC measures heat flow into or out of a sample as it is heated, cooled, or held isothermally.[17][18] It is used to identify phase transitions (melting, boiling) and exothermic decomposition events, providing a primary indication of thermal stability.[18]

  • Sample Preparation: Accurately weigh 2-5 mg of the purified amine into a hermetically sealed aluminum pan. An inert reference (an empty sealed pan) is used for differential measurement.[17]

  • Instrument Setup: Place both pans in the DSC cell. Purge the cell with an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation during the analysis.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond any expected decomposition, for instance, 400 °C.

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting, boiling) and exothermic peaks (decomposition). The onset temperature of the decomposition exotherm is a key indicator of thermal instability.[9]

Protocol: Thermogravimetric Analysis (TGA) Causality: TGA measures the change in mass of a sample as a function of temperature.[19] It is complementary to DSC, quantifying the mass loss associated with evaporation or decomposition and defining the temperature range of stability.[19]

  • Sample Preparation: Place 5-10 mg of the purified amine into a TGA pan (typically platinum or ceramic).

  • Instrument Setup: Place the pan in the TGA furnace. Purge with a controlled atmosphere (begin with nitrogen to isolate thermal decomposition, then repeat in an air atmosphere to assess oxidative stability).

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a similar range as the DSC experiment.

  • Data Analysis: Plot mass percentage versus temperature. The onset temperature is defined as the point where significant mass loss begins, indicating the start of decomposition or boiling.[9] Correlating the TGA mass loss steps with thermal events from DSC confirms whether an event is a phase change (no mass loss) or decomposition (mass loss).

Protocol: Forced Degradation (Stress Testing) Causality: Forced degradation studies are essential in pharmaceutical development to identify likely degradation products and establish the specificity of analytical methods.[10][20] They provide a predictive look at long-term stability by subjecting the molecule to harsh conditions.[21]

  • Condition Setup: Prepare solutions of the amine (e.g., 1 mg/mL) and expose them to a matrix of stress conditions as per ICH guidelines:[10][20]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat the solid sample at 80 °C for 48 hours.

    • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[21]

  • Analysis: Analyze the stressed samples at time points using a stability-indicating HPLC method (e.g., reverse-phase with UV detection). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[10][21]

  • Degradant Identification: For samples showing significant degradation, use LC-MS or GC-MS to identify the mass of the degradation products, providing clues to their structures and the underlying decomposition pathways.[22]

Phase 3: Computational Chemistry Workflow

Causality: Computational modeling provides molecular-level insight that is inaccessible through experimentation alone. It allows for the calculation of relative stabilities of different conformers and the energy barriers for decomposition, corroborating and explaining experimental findings.[23]

G A Initial 3D Structure of this compound B Conformational Search (e.g., MMFF94 Force Field) A->B C Identify Low-Energy Conformers (Pool) B->C D Geometry Optimization & Frequency Calculation (DFT: e.g., B3LYP/6-31G*) C->D E Verify True Minima (No Imaginary Frequencies) D->E I Transition State Search (e.g., QST2/QST3) D->I Hypothesized Decomposition Pathway F Calculate Relative Energies (ΔE, ΔH, ΔG) E->F G Boltzmann Averaging F->G H Predicted Thermodynamic Properties G->H J Calculate Activation Energy (Ea) I->J J->H

Sources

Technical Guide: pKa Values and Basicity of 1-Cyclobutylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclobutylpropan-1-amine (CAS: 1159828-87-1) represents a specialized subclass of


-branched primary amines utilized in medicinal chemistry as a bioisostere for sec-butyl or isopropyl groups. Its physicochemical profile is defined by the unique electronic and steric properties of the cyclobutyl ring, which imparts distinct basicity modulation compared to acyclic alkyl amines.

This guide provides a rigorous analysis of the molecule's acid dissociation constant (pKa), the mechanistic factors governing its basicity, and standardized protocols for its experimental determination.

Part 1: Structural Analysis & Theoretical Basicity

Molecular Architecture

The basicity of this compound is governed by the availability of the nitrogen lone pair for protonation. The molecule features a primary amine group attached to a chiral center bearing an ethyl group and a cyclobutyl ring.

  • IUPAC Name: this compound

  • Core Structure:

    
    -branched primary amine.
    
  • Key Substituents:

    • Ethyl Group: Electron-donating (+I effect), stabilizing the ammonium cation.

    • Cyclobutyl Group: Exhibits unique "hybrid" electronic behavior. While generally alkyl-like, the ring strain (~26 kcal/mol) results in increased s-character in the carbon-carbon bonds of the ring, leaving the exocyclic C-C bond (connected to the amine) with slightly higher p-character than a standard alkyl chain. However, inductive withdrawal relative to open chains is observed due to the electronegativity of the strained ring carbons.

Electronic & Steric Influences on pKa

The pKa of the conjugate acid (ammonium form) is determined by the stability of the positive charge.

  • Inductive Effect (+I vs -I):

    • Acyclic alkyl groups (e.g., sec-butyl) are purely electron-donating (+I), raising pKa (~10.6).

    • Cyclopropyl groups are significantly electron-withdrawing relative to alkyls due to high s-character (

      
       hybridization), lowering pKa to ~8.7–9.0.
      
    • Cyclobutyl Effect: The cyclobutyl ring is intermediate. It exerts a weaker +I effect than an isopropyl group but is less withdrawing than a cyclopropyl group. This results in a basicity slightly lower than typical acyclic amines.

  • Steric Hindrance to Solvation:

    • The

      
      -branching (cyclobutyl + ethyl) creates a bulky environment around the nitrogen.
      
    • In aqueous solution, the stability of the ammonium ion (

      
      ) depends heavily on hydrogen bonding with water molecules. Steric bulk hinders the approach of solvent molecules, destabilizing the cation and lowering the pKa.
      

Part 2: pKa Data & Comparative SAR

Since exact experimental literature values for this specific building block are often proprietary, the pKa is derived via Structure-Activity Relationship (SAR) analysis using validated anchors.

Comparative pKa Table (Aqueous, 25°C)
MoleculeStructurepKa (Exp/Pred)Electronic FactorSteric Factor
Ethylamine

10.67 (Exp)Standard +ILow hindrance
sec-Butylamine

10.60 (Exp)Strong +IModerate hindrance
Cyclopropylamine

8.70 - 9.10 (Exp)EWG (high s-char)Low hindrance
Cyclobutylamine

9.70 - 9.90 (Exp)Moderate EWGModerate hindrance
This compound Target 10.1 - 10.4 (Calc) Hybrid High (

-branch)
Predicted Value Justification

The pKa of this compound is predicted to lie in the range of 10.1 to 10.4 .

  • Base Value: Start with sec-butylamine (10.6).[1]

  • Ring Correction: Substitution of the methyl group with a cyclobutyl ring introduces a slight inductive withdrawal and significant steric bulk.

  • Result: A decrease of approximately 0.2–0.5 log units is expected relative to the acyclic analog.

Part 3: Experimental Determination Protocols

For drug development, relying on prediction is insufficient. The following protocols are the industry standard for determining the exact pKa of lipophilic amines.

Potentiometric Titration (GLpKa)

This is the "Gold Standard" for soluble to moderately soluble amines.

Reagents:

  • Titrant: 0.5 M KOH (standardized, carbonate-free).

  • Solvent: 0.15 M KCl (ionic strength adjuster) in degassed water.

  • Co-solvent (if needed): Methanol or Dioxane (requires Yasuda-Shedlovsky extrapolation).

Protocol:

  • Sample Prep: Dissolve 3–5 mg of the amine hydrochloride salt in 20 mL of 0.15 M KCl. Ensure complete dissolution.

  • Blank Run: Perform a titration on the solvent blank to calibrate the electrode slope and

    
    .
    
  • Titration: Titrate with KOH from pH 2.0 to pH 12.0 using a micro-burette (increment 0.5–1.0 µL).

  • Data Processing: Calculate pKa using the Bjerrum difference plot or non-linear least squares regression (e.g., Hyperquad).

  • Validation: The curve must show a sharp inflection point. For this amine, the half-equivalence point (pH at 50% neutralization) equals the pKa.

NMR-pH Titration (Chemical Shift Method)

Ideal for compounds with low aqueous solubility or no UV chromophore.

Protocol:

  • Buffer Prep: Prepare a series of deuterated buffers (

    
     or 
    
    
    
    ) ranging from pH 6 to 13.
  • Observation: Monitor the chemical shift of the

    
    -proton (methine CH adjacent to nitrogen).
    
  • Mechanism: The

    
    -proton shifts upfield as the ammonium (
    
    
    
    ) deprotonates to the free base (
    
    
    ) due to increased electron density.
  • Calculation: Plot chemical shift (

    
    ) vs. pH. Fit to the Henderson-Hasselbalch equation:
    
    
    
    

Part 4: Pharmaceutical Implications

Bioisosterism & Lipophilicity

Replacing a sec-butyl group with a cyclobutyl-propyl motif is a strategic design choice:

  • Metabolic Stability: The cyclobutyl ring is more resistant to P450-mediated oxidation than acyclic alkyl chains.

  • Lipophilicity (LogD): At physiological pH (7.4), the amine (pKa ~10.2) is >99.8% protonated.

    • 
      .
      
    • The cyclobutyl group increases lipophilicity (LogP) relative to isopropyl, improving permeability, but the high pKa ensures high solubility in the stomach (pH 1-2).

Salt Selection

Due to the basicity (pKa > 10), this amine readily forms stable crystalline salts.

  • Hydrochloride (HCl): Preferred for initial isolation. Hygroscopicity may be an issue due to the flexible propyl chain.

  • Fumarate/Succinate: Recommended for solid dosage forms to improve crystallinity and non-hygroscopicity.

Part 5: Visualization & Logic Maps

Protonation Equilibrium & Factors

G Amine Free Base (Neutral) Ammonium Conjugate Acid (Cationic) Ammonium->Amine Ka (Deprotonation) Inductive Electronic Effect: Cyclobutyl (+I < Alkyl) Inductive->Ammonium Destabilizes (+) (Lowers pKa) Steric Steric Effect: Solvation Hindrance Steric->Ammonium Destabilizes (+) (Lowers pKa)

Caption: Equilibrium dynamics of this compound. Both steric bulk and restricted inductive effects contribute to a pKa slightly lower than acyclic analogs.

Experimental Workflow (Potentiometry)

Workflow Start Sample: this compound HCl Dissolve Dissolve in 0.15M KCl (Degassed) Start->Dissolve Titrate Micro-Titration with KOH (pH 2.0 -> 12.0) Dissolve->Titrate Calibrate Electrode Calibration (Blank Titration) Calibrate->Titrate Slope Correction Calc Bjerrum Plot Analysis Titrate->Calc Result Determination of pKa (Inflection Point) Calc->Result

Caption: Standardized GLpKa workflow for accurate determination of amine dissociation constants.

References

  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[2] (Source for general amine pKa trends).

  • Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem, 2(8), 1100-1115. Link

  • Wiberg, K. B. (1996). "The structure and energetics of small ring compounds." Angewandte Chemie International Edition, 25, 312-322.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Safety data sheet (SDS) for 1-Cyclobutylpropan-1-amine handling

[1]

CAS Registry Number: 2138507-91-0 (HCl salt) / Free base CAS not widely indexed; treat as novel. Chemical Formula: C


Molecular Weight:Physical State:1

Part 1: Hazard Identification & Mechanistic Safety

Analysis of the structural alerts and reactivity profile.[1]

The "Silent" Hazards (Mechanistic Insight)

While standard SDSs list "Skin Irritation" or "Flammability," the true danger of this compound lies in its bifunctional reactivity:[1]

  • Primary Amine Basicity: The exposed

    
     group is a nucleophile and a base.[1] It reacts rapidly with atmospheric 
    
    
    to form carbamates (white crusts), compromising purity and stoichiometry.
  • Cyclobutyl Ring Strain: The cyclobutane ring possesses

    
    26 kcal/mol of ring strain. While kinetically stable, exposure to strong Lewis acids or radical initiators during synthesis can trigger ring-opening or expansion, leading to runaway exotherms.[1]
    
GHS Classification Matrix (Synthesized)

Based on structure-activity relationships (SAR) with analogous cycloalkylamines.[1]

Hazard ClassCategoryHazard StatementSignal Word
Flammable Liquid 3H226: Flammable liquid and vapor.[1][2]Warning
Skin Corrosion 1BH314: Causes severe skin burns and eye damage.Danger
Acute Toxicity 4 (Oral)H302: Harmful if swallowed.Warning
Reactivity --Moisture & Air Sensitive (Hygroscopic).--

Part 2: Handling & Storage Protocol (The "Zero-Exposure" Standard)

Standard fume hood handling is insufficient for high-purity applications.[1] The following protocol ensures chemical integrity and operator safety.

Storage Architecture[1]
  • Atmosphere: Store strictly under Argon or Nitrogen. The free base will degrade in air.

  • Temperature: Refrigerate at

    
    .
    
  • Container: Teflon-lined septa or flame-sealed ampoules. Avoid ground glass joints without grease, as amine creeping can seize the joint.

Transfer Protocol (Schlenk Technique)

Objective: Transfer liquid amine without air exposure.

  • Purge: Cycle the receiving flask 3x with Vacuum/Argon.

  • Cannulation: Use a double-tipped needle (cannula) for transfer.[1]

    • Why? Pouring introduces moisture and oxygen. Positive pressure transfer prevents backflow.

  • Syringe Handling: If using a syringe, use a gas-tight glass syringe with a Teflon plunger.[1]

    • Caution: Plastic syringes (polypropylene) can swell or leach plasticizers upon prolonged contact with lipophilic amines.

Experimental Integration (Reaction Setup)

When using this compound as a nucleophile:

  • Stoichiometry: Calculate based on the titrated free base if the bottle has been opened previously, as carbamate formation alters the effective molecular weight.

  • Solvent Choice: Anhydrous DCM or THF. Avoid protic solvents (MeOH/EtOH) in storage, as they can facilitate transamidation or ring-opening side reactions under acidic conditions.[1]

Part 3: Emergency Response Logic

A self-validating decision tree for accidents.[1]

Spill Management

Do not use water immediately. [1]

  • Isolate: Evacuate the immediate area (10m radius).

  • Suppress: Cover spill with a dry absorbent (Vermiculite or Sand).

    • Why? Water on a concentrated amine spill generates heat (exothermic hydration) and toxic vapors.

  • Neutralize: Once absorbed, treat the solid waste with dilute acetic acid or sodium bisulfate solution in a fume hood.

First Aid (Specific to Amines)
  • Skin Contact: Wash with PEG-400 (Polyethylene Glycol) followed by water.[1]

    • Mechanism:[1][3][4] Amines are lipophilic. Water alone may bead off; PEG solubilizes the amine, aiding removal.

  • Eye Contact: Irrigate for 30 minutes minimum. The high pH causes saponification of corneal lipids (liquefactive necrosis), which is more damaging than acid burns.

Part 4: Visualization of Workflows

Safe Handling Workflow

The following diagram illustrates the "Chain of Custody" for the molecule to prevent degradation and exposure.

AmineHandlingcluster_safetySafety Barrier (Fume Hood)StorageStorage(Argon, 4°C)CheckIntegrity Check(Visual: No White Solid)Storage->CheckTransferTransfer(Cannula/Syringe)Check->TransferPassQuenchQuench/Workup(Acidic Wash)Check->QuenchFail (Carbamate)ReactionReaction Setup(Inert Atmosphere)Transfer->ReactionReaction->Quench

Caption: Operational workflow emphasizing the critical "Integrity Check" point to detect carbamate formation before synthesis.

Emergency Decision Logic

EmergencyLogicStartExposure EventTypeType?Start->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeSpillBench SpillType->SpillActionSkin1. PEG-400 Wash2. Water Rinse3. Medical EvalSkin->ActionSkinActionEye1. Irrigate 30min2. Do NOT Neutralize3. ER ImmediatelyEye->ActionEyeActionSpill1. Absorb (Sand)2. Ventilate3. Neutralize WasteSpill->ActionSpill

Caption: Triage logic for amine exposure. Note the specific use of PEG-400 for skin and the prohibition of neutralization for eyes.[1]

Part 5: References & Authority[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20818646 (Related Ketone Structure). Retrieved from [Link][2]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Radboud University. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

  • Lead Sciences. (2025). This compound hydrochloride Product Data. Retrieved from [Link]

The Emergence of 1-Cyclobutylpropan-1-amine as a Strategic Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to under-explored chemical space. The cyclobutane moiety, once considered a synthetic curiosity, has emerged as a powerful tool in drug design, offering a unique combination of conformational rigidity and three-dimensional complexity. This guide delves into the core attributes of the 1-cyclobutylpropan-1-amine scaffold, a pharmacophore with significant potential to unlock new avenues in drug development. We will explore its synthesis, physicochemical properties, and its prospective role in modulating various biological targets, supported by insights from analogous structures and established medicinal chemistry principles. This document serves as a technical resource for researchers aiming to leverage this promising scaffold in their drug discovery programs.

Introduction: The Cyclobutane Motif - A Paradigm Shift in Scaffold Design

Historically, the incorporation of small, strained ring systems like cyclobutane in drug candidates was often met with skepticism due to concerns about synthetic accessibility and inherent ring strain. However, contemporary advancements in synthetic methodologies have made cyclobutane-containing building blocks more readily available.[1] Consequently, the unique stereochemical and conformational properties of the cyclobutane ring are now being strategically exploited.

The utility of the cyclobutane ring in medicinal chemistry is multifaceted. It can act as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, to improve metabolic stability and modulate lipophilicity.[2][3] Its puckered, three-dimensional structure provides a level of conformational restriction that can pre-organize a molecule for optimal interaction with a biological target, often leading to enhanced potency and selectivity.[1][4] Unlike planar aromatic systems, the sp³-rich nature of the cyclobutane scaffold allows for the exploration of new binding pockets and can improve the overall developability of a drug candidate.[5]

The this compound pharmacophore combines the advantageous properties of the cyclobutane ring with a crucial amine functionality. The amine group, a common feature in many successful drugs, can serve as a key hydrogen bond donor or acceptor, or as a protonatable center for forming salt bridges with acidic residues in a protein's active site. The propyl extension provides a vector for further functionalization and exploration of the surrounding chemical space.

Synthesis of this compound and its Derivatives: A Practical Approach

The synthesis of this compound and its N-substituted derivatives can be efficiently achieved through reductive amination of 1-cyclobutylpropan-1-one. This method is a robust and widely used transformation in medicinal chemistry for the formation of C-N bonds.[6][7][8]

General Synthetic Workflow: Reductive Amination

The overall synthetic strategy involves two main steps: the formation of an imine or enamine intermediate from the ketone and an amine, followed by in-situ reduction to the desired amine. A common and effective reducing agent for this one-pot reaction is sodium triacetoxyborohydride (STAB), which is mild and selective for the iminium ion over the ketone starting material.[8][9]

G start 1-Cyclobutylpropan-1-one + Propylamine imine Imine Formation start->imine Solvent (e.g., DCE) Acetic Acid (cat.) reduction Reduction with NaBH(OAc)3 imine->reduction workup Aqueous Work-up & Purification reduction->workup product This compound workup->product

Caption: General workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Cyclobutylpropan-1-one

  • Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1-cyclobutylpropan-1-one (1.0 eq) in 1,2-dichloroethane (DCE), add propylamine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Stir the reaction at room temperature overnight. Monitor the reaction for the disappearance of the imine intermediate and the formation of the product by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

This protocol can be readily adapted for the synthesis of a library of derivatives by varying the amine component in the initial step.

The this compound Scaffold: Physicochemical Properties and Pharmacophore Features

The incorporation of the this compound moiety into a drug candidate can significantly influence its physicochemical properties.

PropertyInfluence of the this compound ScaffoldRationale
Lipophilicity (LogP) Moderate increaseThe aliphatic cyclobutane and propyl groups contribute to lipophilicity.
Aqueous Solubility Amine group can be protonated to form soluble salts.The basic nitrogen atom allows for salt formation, which is a common strategy to improve the solubility of drug candidates.
Metabolic Stability Generally enhancedThe cyclobutane ring is often more resistant to metabolic degradation compared to more flexible alkyl chains or aromatic rings.[4][10]
Three-Dimensionality HighThe puckered nature of the cyclobutane ring introduces a defined three-dimensional structure, which can be advantageous for binding to complex protein surfaces.[4]
Pharmacophoric Features Hydrogen bond donor/acceptor, cationic centerThe amine functionality is a key pharmacophoric feature, capable of engaging in crucial interactions with biological targets.

Potential Therapeutic Applications: A Landscape of Opportunity

While direct studies on this compound as a pharmacophore are limited, the known biological activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.[11][12][13]

Central Nervous System (CNS) Disorders

The ability of the cyclobutane motif to act as a bioisostere for aromatic rings and its favorable impact on CNS partitioning make it an attractive scaffold for CNS drug discovery.[4] Cyclobutylamine derivatives have been investigated as ligands for various CNS targets, including G-protein coupled receptors (GPCRs). The conformational constraint imposed by the cyclobutane ring can lead to improved selectivity for specific receptor subtypes, a critical factor in developing CNS therapies with reduced side effects.

Oncology

Several cyclobutane-containing compounds have shown promise as anticancer agents.[1][14] For instance, carboplatin, a platinum-based chemotherapy drug, features a cyclobutanedicarboxylate ligand.[1] The rigid cyclobutane scaffold in other contexts can be used to orient pharmacophoric groups for optimal interaction with enzyme active sites, such as kinases, which are important targets in oncology.

Inflammation and Immunology

The integrin family of cell surface receptors plays a crucial role in inflammation and immune responses. Small molecule antagonists of integrins are of significant interest as potential therapeutics. Notably, cyclobutane-based structures have been successfully employed as central scaffolds in the design of potent and metabolically stable integrin antagonists.[15][16] The this compound pharmacophore could serve as a valuable building block for the development of novel integrin modulators.

Biological Evaluation: A Protocol for Assessing GPCR Activity

Given the prevalence of the amine functionality in GPCR ligands, a primary area of investigation for novel this compound derivatives would be their activity at various GPCRs. A common and effective method for assessing GPCR activation is to measure the downstream accumulation of second messengers, such as cyclic AMP (cAMP) or inositol monophosphate (IP1).[17][18]

Experimental Workflow: Cell-Based GPCR Reporter Assay

G start Seed GPCR-expressing cells in microplate treatment Treat cells with this compound derivatives start->treatment incubation Incubate to allow for receptor activation treatment->incubation assay Perform second messenger assay (e.g., cAMP or IP1) incubation->assay readout Measure signal (e.g., FRET, luminescence) assay->readout analysis Data analysis and dose-response curve generation readout->analysis

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-Cyclobutylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the robust synthesis of 1-Cyclobutylpropan-1-amine (also known as


-ethylcyclobutanemethanamine), a valuable pharmacophore scaffold offering a lipophilic, sterically defined amine motif.[1][2][3]

The primary challenge in synthesizing this molecule is the steric hindrance at the


-carbon, imposed by the cyclobutyl ring and the ethyl chain.[1] Standard reductive amination protocols (e.g., NaBH

CN/NH

OAc) often suffer from slow imine formation and competitive ketone reduction.[4][1]

Recommended Protocol: This guide prioritizes a Titanium(IV) Isopropoxide-mediated reductive amination .[1][2][3] This method utilizes Ti(O


Pr)

as a dual-function Lewis acid and water scavenger to drive the equilibrium toward the sterically crowded imine intermediate prior to reduction, ensuring high yields (>80%) and minimizing side products.[4][1]

Retrosynthetic Analysis & Strategy

The target amine is best accessed via the reductive amination of 1-cyclobutylpropan-1-one (Cyclobutyl ethyl ketone).[1][3]

Retrosynthesis Target This compound (Target) Imine Ti-Imine Complex (Activated Intermediate) Target->Imine Reduction (NaBH4) Ketone 1-Cyclobutylpropan-1-one (Starting Material) Imine->Ketone Condensation (NH3 / Ti(OiPr)4)

Figure 1: Retrosynthetic disconnection showing the Titanium-mediated pathway.[4][1][2][3]

Strategic Considerations
ParameterStandard Method (NaBH

CN)
Ti(O

Pr)

Method (Recommended)
Imine Formation Slow, unfavorable equilibriumFast, driven by water scavenging
Side Products Alcohol (via ketone reduction)Minimal (<5%)
Steric Tolerance LowHigh
Safety Cyanide waste generationTitanium dioxide byproduct (inert)

Experimental Protocol

Materials & Reagents[2][3][4][5][6]
  • Precursor: 1-Cyclobutylpropan-1-one (CAS: 6704-17-2).[1][2][3] Note: If unavailable, synthesize via Grignard addition of EtMgBr to cyclobutanecarbonitrile followed by acidic hydrolysis.[4][1]

  • Ammonia Source: 7M Ammonia in Methanol (commercially available).[1][2][3]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    ) [97%+].[4][1][2][3]
  • Reducing Agent: Sodium borohydride (NaBH

    
    ).[1][3]
    
  • Solvent: Anhydrous Methanol (MeOH).[1][2]

Step-by-Step Methodology

Phase 1: Imine Formation (The "Titanium Push") [4]

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 1-cyclobutylpropan-1-one (10.0 mmol, 1.12 g) and anhydrous Methanol (20 mL).

  • Activation: Add Titanium(IV) isopropoxide (20.0 mmol, 5.9 mL) dropwise via syringe. Caution: Exothermic.[4][1][2]

  • Amination: Add 7M NH

    
     in MeOH  (50.0 mmol, 7.1 mL). Seal the flask efficiently (ammonia is volatile).
    
  • Equilibration: Stir the mixture at ambient temperature (20-25°C) for 8–12 hours .

    • Checkpoint: The solution may turn slightly yellow/hazy.[1][2] This indicates the formation of the titanium-imine complex.

Phase 2: Reduction 6. Cooling: Cool the reaction mixture to 0°C using an ice bath. 7. Reduction: Add Sodium borohydride (15.0 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Gas evolution (H


).
8.  Completion:  Allow the mixture to warm to room temperature and stir for an additional 2 hours .

Phase 3: Workup & Purification [4][2] 9. Quench: Pour the reaction mixture into 2M Ammonium Hydroxide (NH


OH)  (50 mL).
  • Observation: A heavy white precipitate (TiO
    
    
    ) will form.[1]
  • Filtration: Filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with Ethyl Acetate (EtOAc).[1]
  • Extraction: Extract the filtrate with EtOAc (3 x 30 mL).
  • Note: The amine may be partially water-soluble.[1][2] If yield is low, saturate the aqueous layer with NaCl (brine) before extraction.[4][1]
  • Acid-Base Purification (Critical for Purity):
  • Extract the combined organic layers with 1M HCl (2 x 30 mL). The amine moves to the aqueous phase; non-basic impurities (unreacted ketone/alcohol) stay in the organic phase.[1]
  • Wash the acidic aqueous layer with fresh ether/EtOAc (discard organic wash).[1]
  • Basify the aqueous layer to pH >12 using 4M NaOH .[1]
  • Extract the free amine into EtOAc (3 x 30 mL).
  • Isolation: Dry combined organics over Na
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.

Analytical Validation

Expected Data for this compound:

TechniqueDiagnostic SignalInterpretation
1H NMR

2.4–2.6 ppm (m, 1H)

-proton (CH-NH

).[1][2][3][5] Distinctive shift.
1H NMR

0.9 ppm (t, 3H)
Terminal methyl of the ethyl group.[4][1][2]
1H NMR

1.7–2.2 ppm (m, ~7H)
Cyclobutyl ring protons (complex multiplet).[4][1][2]
GC-MS M+• = 113 m/zMolecular ion.[1]
IR 3300–3400 cm

Primary amine N-H stretch (broad doublet).[4][1][2][3]

Troubleshooting & Optimization

Troubleshooting Problem Low Yield / Impurities Check1 Did significant alcohol form? Problem->Check1 Sol1 Imine formation was incomplete. Increase Ti(OiPr)4 time or eq. Check1->Sol1 Yes Check2 Did secondary amine form? Check1->Check2 No Sol2 Excess Ammonia required. Ensure >5 eq. NH3 used. Check2->Sol2 Yes Check3 Low recovery after extraction? Check2->Check3 No Sol3 Amine is volatile/water soluble. Use HCl salt formation or careful evaporation. Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common reductive amination failure modes.

Key Optimization Notes:
  • Water Scavenging: If the ketone is particularly stubborn, adding molecular sieves (3Å or 4Å) during the imine formation step (Phase 1) can further shift the equilibrium.[4][1][2]

  • Safety - Cyanide Free: This protocol avoids NaBH

    
    CN, preventing the generation of toxic HCN/cyanide waste, making it safer for scale-up in non-specialized labs.[1][2][3]
    

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4][1][2][3] The Journal of Organic Chemistry, vol. 55, no.[4][1] 8, 1990, pp. 2552–2554.[4][1]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with ammonium formate."[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 1995.[4][1]

  • Miriyala, B., et al. "Chemoselective reductive alkylation of ammonia with carbonyl compounds using titanium(IV) isopropoxide and sodium borohydride."[4][1][2] Tetrahedron, vol. 60, no. 7, 2004, pp. 1463-1471.[4][1] [4][1]

Sources

Scale-up methods for 1-Cyclobutylpropan-1-amine production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Production of 1-Cyclobutylpropan-1-amine

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound. This valuable building block, featuring a cyclobutyl moiety, is of increasing interest in medicinal and agricultural chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclobutane ring.[1] We present two robust and scalable synthetic strategies: Reductive Amination of 1-cyclobutylpropan-1-one and a Grignard-based approach starting from cyclobutyl cyanide. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols for both laboratory and pilot scales, and addresses critical scale-up challenges, including process safety, reaction optimization, and product purification.

Introduction: The Strategic Importance of the Cyclobutyl Moiety

The cyclobutane ring is an increasingly important structural motif in modern drug discovery.[1][2] Its rigid, puckered conformation can serve as a bioisostere for more flexible alkyl chains or planar aromatic rings, often leading to improved binding affinity, selectivity, and pharmacokinetic properties. This compound represents a key intermediate, providing a primary amine handle for further elaboration into complex molecular architectures. The development of efficient and scalable synthetic routes is therefore critical to enabling its broader use in pharmaceutical and agrochemical research and development.

This guide moves beyond simple reaction schemes to provide a field-proven perspective on process development, focusing on methods that are not only high-yielding but also practical, safe, and economically viable for large-scale production.

Comparative Analysis of Synthetic Strategies

Two primary synthetic routes have been identified and optimized for their scalability and efficiency. The choice between these methods will depend on factors such as raw material availability, existing equipment infrastructure, and cost targets.

  • Method A: Reductive Amination. This is a highly convergent and atom-economical approach that directly converts a ketone precursor into the target amine. It is often the preferred method for industrial-scale synthesis due to its operational simplicity.[3][4][5]

The logical workflows for these two distinct approaches are outlined below.

cluster_A Method A: Reductive Amination cluster_B Method B: Grignard Synthesis A_start 1-Cyclobutylpropan-1-one A_imine Imine Intermediate (in situ) A_start->A_imine + NH3 A_end This compound A_imine->A_end Reduction B_start Cyclobutyl Cyanide B_grignard Imine Intermediate B_start->B_grignard + Ethylmagnesium Bromide B_end This compound B_grignard->B_end Reduction

Diagram 1: High-level overview of the two primary synthetic routes.

Method A: Reductive Amination

Reductive amination is a powerful one-pot process that combines the nucleophilic addition of an amine (in this case, ammonia) to a carbonyl group with a subsequent reduction of the resulting imine intermediate.[3][8][9] The key to a successful and selective reaction is the choice of the reducing agent, which must be capable of reducing the C=N double bond of the imine without significantly reducing the starting ketone.

Expertise & Experience: Choosing the Right Reduction Conditions

For laboratory-scale synthesis, hydride reagents like sodium borohydride (NaBH₄) are convenient. However, their reactivity requires careful control, and the stoichiometry can be sensitive. For pilot and industrial scales, catalytic hydrogenation is overwhelmingly preferred.[5] It offers significant advantages in terms of cost (hydrogen is inexpensive), waste reduction (minimal salt byproducts), and safety when handled with appropriate engineering controls. Catalysts like Raney® Nickel are effective and economical for this transformation.

Experimental Protocol 1: Lab-Scale Synthesis via Hydride Reduction (5-10 g Scale)

This protocol details a reliable method using titanium(IV) isopropoxide to facilitate imine formation, followed by in-situ reduction with sodium borohydride.[10]

Step-by-Step Methodology:

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

  • Reagent Charge: To the flask, add 1-cyclobutylpropan-1-one (5.0 g, 39.6 mmol) and absolute ethanol (80 mL).

  • Imine Formation: Add a 7 N solution of ammonia in methanol (28 mL, 198 mmol, 5.0 equiv). Stir the solution at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0-5 °C using an ice bath. In a separate beaker, dissolve sodium borohydride (2.25 g, 59.4 mmol, 1.5 equiv) in 20 mL of ethanol. Add this solution dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of water. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol/methanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel. Add 50 mL of diethyl ether and shake vigorously. Separate the layers and extract the aqueous layer two more times with 30 mL portions of diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by fractional distillation under vacuum.

Protocol 2: Pilot-Scale Synthesis via Catalytic Hydrogenation (0.5-1.0 kg Scale)

This protocol is designed for execution in a suitable pressure reactor (autoclave/hydrogenator).

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the pressure reactor (e.g., a 5 L Hastelloy autoclave) is clean, dry, and has been properly leak-tested.

  • Catalyst Loading: Under a nitrogen atmosphere, carefully charge the reactor with Raney® Nickel (50% slurry in water, ~50 g wet weight). Caution: Raney® Nickel is pyrophoric and must be handled with care. Decant the water and wash the catalyst with methanol (3 x 100 mL).

  • Reagent Charge: Add methanol (2.0 L) to the reactor, followed by 1-cyclobutylpropan-1-one (500 g, 3.96 mol).

  • Ammoniation: Seal the reactor. Purge the headspace with nitrogen three times. Introduce anhydrous ammonia gas, pressurizing the reactor to approximately 30-40 psi while cooling to maintain an internal temperature of 15-20 °C.

  • Hydrogenation: After the ammonia addition, purge the reactor again with nitrogen, then three times with hydrogen. Pressurize the reactor with hydrogen to 150 psi (approx. 10 bar).

  • Reaction Execution: Begin vigorous stirring and heat the reactor to 60-70 °C. The hydrogen uptake will commence. Maintain the pressure at 150 psi by feeding hydrogen as it is consumed. The reaction is typically complete in 8-12 hours.

  • Work-up and Catalyst Removal: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge with nitrogen. The catalyst must be filtered under a nitrogen blanket to prevent ignition. A filter press or a contained filtration setup is required. The catalyst should be kept wet with solvent until it can be safely quenched or stored.

  • Isolation and Purification: The filtrate contains the product in methanol. The solvent can be removed by distillation. The resulting crude amine is then purified by vacuum distillation to yield the final product.

Data Summary: Comparison of Scale-up Methods
ParameterLab-Scale (Protocol 1)Pilot-Scale (Protocol 2)Rationale for Change
Scale 5 g500 g100x Scale Increase
Ammonia Source NH₃ in MethanolAnhydrous Ammonia GasCost-effective and efficient for large volumes
Reducing Agent Sodium BorohydrideH₂ Gas / Raney® NiLower cost, less waste, higher atom economy
Solvent EthanolMethanolCommon industrial solvent, good solubility
Temperature 0 °C to RT60-70 °CIncreased temperature to improve reaction rate
Pressure Atmospheric~150 psi (10 bar)Required for catalytic hydrogenation
Typical Yield 70-80%85-95%Improved efficiency and control at scale
Primary Waste Borate SaltsSpent CatalystCatalyst can often be recycled or recovered

Method B: Grignard Synthesis

start Cyclobutyl Cyanide add_step Grignard Addition (Anhydrous THF, 0°C -> RT) start->add_step reagent Ethylmagnesium Bromide (EtMgBr) reagent->add_step adduct Magnesium Imine Salt add_step->adduct hydrolysis Aqueous Workup (e.g., aq. NH4Cl) adduct->hydrolysis imine 1-Cyclobutylpropan-1-imine hydrolysis->imine reduction Reduction (NaBH4, Methanol) imine->reduction product This compound reduction->product

Diagram 2: Workflow for the Grignard synthesis route.

Expertise & Experience: Managing Grignard Reactions at Scale

Grignard reactions are famously exothermic and moisture-sensitive.[6] Scaling this reaction requires meticulous attention to:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be rigorously dried. Industrial reactors are typically dried by vacuum and nitrogen purging.

  • Initiation: The reaction between magnesium and ethyl bromide can have an induction period. On a large scale, a small amount of initiator (e.g., iodine or a previously made Grignard solution) is often used to ensure a smooth start.

  • Thermal Management: The reaction is highly energetic. A robust cooling system is essential to maintain control. The addition of reagents must be done at a rate that allows the cooling system to dissipate the generated heat effectively.

Experimental Protocol 3: Grignard Synthesis and Reduction (20-30 g Scale)

Part A: Grignard Reagent and Imine Formation

  • Reactor Setup: Assemble a 1 L three-neck flask with a mechanical stirrer, a condenser with a drying tube, and an addition funnel. Flame-dry all glassware under vacuum and cool under a nitrogen atmosphere.

  • Grignard Preparation: Place magnesium turnings (7.0 g, 288 mmol) in the flask. Add 50 mL of anhydrous tetrahydrofuran (THF). In the addition funnel, place a solution of ethyl bromide (29.0 g, 266 mmol) in 200 mL of anhydrous THF.

  • Initiation: Add a small portion (~10 mL) of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), add a crystal of iodine or warm the flask gently.

  • Grignard Execution: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for another hour at room temperature to ensure complete formation of the Grignard reagent.

  • Addition to Nitrile: Cool the Grignard solution to 0 °C. Add a solution of cyclobutyl cyanide (20.0 g, 222 mmol) in 100 mL of anhydrous THF dropwise via the addition funnel, keeping the temperature below 10 °C.

  • Reaction and Work-up: After addition, allow the mixture to warm to room temperature and stir overnight. Cool the mixture back to 0 °C and slowly quench by adding 150 mL of a saturated aqueous ammonium chloride solution. Stir for 30 minutes.

  • Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude imine, which is used directly in the next step.

Part B: Reduction of the Imine

  • Setup: Dissolve the crude imine from Part A in 250 mL of methanol and cool the solution to 0-5 °C in an ice bath.

  • Reduction: Add sodium borohydride (12.6 g, 333 mmol) portion-wise over 30 minutes, maintaining the temperature below 15 °C.

  • Reaction Completion: Stir at room temperature for 3 hours after the addition is complete.

  • Work-up and Purification: Quench the reaction by adding 100 mL of water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 75 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the final product by vacuum distillation.

Large-Scale Purification and Quality Control

For a volatile amine like this compound, fractional vacuum distillation is the most effective and economical method for purification at scale.

  • Trustworthiness through Self-Validation: A proper distillation setup provides an internal check on purity. A stable boiling point at a given pressure is a strong indicator of a pure compound. Fractions should be collected and analyzed separately.

Alternative Purification: Acid-Base Extraction

This technique is excellent for removing non-basic organic impurities.[11]

  • Dissolve the crude amine in a water-immiscible solvent (e.g., methyl tert-butyl ether, MTBE).

  • Extract with an aqueous acid solution (e.g., 1 M HCl). The amine will move into the aqueous layer as the protonated ammonium salt.

  • Separate the layers. The organic layer contains neutral impurities.

  • Wash the aqueous layer with fresh solvent to remove any remaining impurities.

  • Make the aqueous layer basic (pH > 12) by adding a strong base (e.g., 50% NaOH solution), while cooling in an ice bath.

  • The free amine will separate. Extract the product back into a fresh organic solvent.

  • Dry the organic layer and remove the solvent to yield the purified amine.

Analytical Characterization: The identity and purity of the final product should be confirmed using a combination of standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm molecular weight.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FTIR Spectroscopy: To identify the characteristic N-H stretches of the primary amine.

Critical Safety Considerations

  • Reductive Amination (Hydrogenation): Hydrogen gas is highly flammable and can form explosive mixtures with air. Operations must be conducted in a well-ventilated area with appropriate electrical grounding. Raney® Nickel is pyrophoric when dry and must be handled under a solvent or inert atmosphere.

  • Grignard Synthesis: Grignard reagents are highly reactive with water, protic solvents, and oxygen. Strict anhydrous and inert atmosphere conditions are mandatory.[6] The reaction is highly exothermic and requires robust temperature control.

  • General Hazards: Ammonia is corrosive and toxic. Flammable solvents like THF, ether, and methanol require careful handling away from ignition sources. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, flame-resistant lab coats, and suitable gloves.

Conclusion

The production of this compound can be successfully scaled using either a direct reductive amination approach or a two-step Grignard synthesis. For large industrial volumes, catalytic reductive amination is generally the more efficient and economical choice. The Grignard route remains a valuable and flexible alternative. Successful scale-up for either method hinges on a thorough understanding of the reaction thermodynamics, meticulous control of process parameters, and unwavering attention to safety protocols. The purification strategies outlined provide robust methods to ensure the final product meets the high-purity standards required for pharmaceutical and advanced material applications.

References

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  • Iowa State College. (1933). Cyanogen Chloride with Organomagnesium Compounds. Journal of the Iowa Academy of Science. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Dvornikovs, V., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5964–5967. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Centre National de la Recherche Scientifique CNRS, et al. (2017). Process for forming amine by direct amination reaction. European Patent No. EP3218350A1.
  • Royal Society of Chemistry. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System. Retrieved from [Link]

  • Taylor & Francis Online. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • University of Windsor. (n.d.). Zinc Mediated Synthesis of Cyclopropylamines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. Retrieved from [Link]

  • ecoQuery. (n.d.). 1-propanol production. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Retrieved from [Link]

  • PubMed. (2023, June 19). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial processes for manufacturing amines. Retrieved from [Link]

Sources

Application Note: Precision N-Alkylation of 1-Cyclobutylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-Cyclobutylpropan-1-amine (C₇H₁₅N) represents a distinct class of


-branched primary amines. Its structural motif—a cyclobutyl ring directly attached to the 

-carbon of a propyl chain—introduces specific steric and electronic modulations that distinguish it from linear alkyl amines.
  • Steric Environment: The cyclobutyl group, while less bulky than a tert-butyl group, adopts a puckered "butterfly" conformation. This creates significant steric shielding at the nitrogen center, retarding nucleophilic attack rates compared to linear analogues (e.g.,

    
    -heptylamine) but offering greater selectivity against over-alkylation.
    
  • Reactivity Profile: As a primary aliphatic amine (pKa

    
     10.5), it is highly nucleophilic. The core challenge in its functionalization is controlling mono-alkylation  versus di-alkylation .[1] Standard S
    
    
    
    2 conditions often lead to mixtures of secondary (desired) and tertiary (undesired) amines due to the increased nucleophilicity of the secondary amine product.

This guide details three validated protocols to achieve high-fidelity


-monoalkylation, ranked by selectivity and operational robustness.

Strategic Method Selection

The choice of alkylation strategy depends strictly on the electrophile source and the tolerance for side products.

Method Comparison Table
FeatureMethod A: Reductive Amination Method B: Direct Alkylation Method C: Hydrogen Borrowing
Electrophile Aldehyde / KetoneAlkyl Halide / SulfonatePrimary / Secondary Alcohol
Selectivity High (>95% Mono)Low to Moderate (requires optimization)High (Catalyst controlled)
Conditions Mild (RT), Acidic/BufferedBasic, Often Elevated TempNeutral/Basic, High Temp (>100°C)
Key Reagent NaBH(OAc)₃ or NaBH₃CNK₂CO₃, Cs₂CO₃, or DIPEARu/Ir/Co Catalyst
Recommendation Primary Choice Use only if aldehyde unavailableGreen Chemistry / Scale-up

Detailed Experimental Protocols

Protocol A: Reductive Amination (The Gold Standard)

Objective: Synthesis of secondary amines with >95% selectivity. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer. The steric bulk of the cyclobutyl group aids in preventing the formation of the iminium species required for a second alkylation.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aldehyde (1.0–1.1 equiv) or Ketone (1.2–1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4–1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF.

  • Additive: Acetic acid (AcOH) (1.0–2.0 equiv) – Crucial for ketone coupling.

Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried round-bottom flask under N₂, dissolve this compound (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

    • Add the aldehyde (1.05 mmol).

    • Note: If using a ketone, add AcOH (1.0 mmol) at this stage to catalyze imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add NaBH(OAc)₃ (1.5 mmol) in one portion. The mild nature of STAB prevents reduction of the aldehyde/ketone prior to imine formation.

    • Allow the reaction to warm to RT and stir for 2–16 hours. Monitor via LC-MS for consumption of the imine intermediate (

      
      ).
      
  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH + 1% NH₄OH).

Critical Insight: The


-cyclobutyl group may slow down imine formation with bulky ketones. In such cases, adding 4Å molecular sieves and extending step 1 to 12 hours is recommended.
Protocol B: Direct Alkylation (Controlled S 2)

Objective: Alkylation using alkyl halides when carbonyl precursors are unstable or unavailable. Challenge: Preventing over-alkylation (quaternization).

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (0.8–0.9 equiv) – Sub-stoichiometric limiting reagent strategy.

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or DIPEA.

  • Solvent: Acetonitrile (MeCN) or DMF.[2]

Step-by-Step Procedure
  • Preparation:

    • Dissolve this compound (1.0 mmol) and Cs₂CO₃ (2.0 mmol) in MeCN (10 mL, 0.1 M). Dilution favors mono-alkylation.

  • Addition:

    • Dissolve the Alkyl Halide (0.8 mmol) in MeCN (2 mL).

    • Key Step: Add the alkyl halide solution dropwise over 1 hour using a syringe pump at 0°C.

    • Rationale: Keeping the alkyl halide concentration low relative to the amine ensures the primary amine is statistically more likely to react than the newly formed secondary amine.

  • Reaction:

    • Stir at RT (for iodides) or 60°C (for bromides/chlorides) for 12–24 hours.

  • Workup:

    • Filter off inorganic solids. Concentrate the filtrate.

    • Partition between EtOAc and water.[3]

Troubleshooting: If dialkylation exceeds 15%, switch to the "Sacrificial Amine" method: Use 3–5 equivalents of this compound relative to the alkyl halide. The excess starting material can be recovered during chromatography.

Reaction Workflow Visualization

The following diagram illustrates the decision logic and process flow for selecting and executing the optimal alkylation pathway.

Alkylation_Workflow Start Target: N-Alkylation of This compound Decision Is the Alkyl Group available as an Aldehyde/Ketone? Start->Decision PathA Method A: Reductive Amination (High Selectivity) Decision->PathA Yes (Preferred) PathB Method B: Direct S_N2 (Stoichiometry Control) Decision->PathB No (Alkyl Halide only) StepA1 1. Imine Formation (DCE, AcOH, 1h) PathA->StepA1 StepA2 2. Hydride Reduction (NaBH(OAc)3, RT) StepA1->StepA2 StepB1 1. Dilution (0.1 M) Base: Cs2CO3 PathB->StepB1 StepB2 2. Slow Addition of Electrophile (0.8 equiv via Syringe Pump) StepB1->StepB2

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile availability.

Safety & Handling (E-E-A-T)

  • Amine Hazards: this compound is a primary amine and likely corrosive and a skin irritant. Handle in a fume hood.

  • Borohydride Risks: NaBH(OAc)₃ generates hydrogen gas upon reaction with protic sources. Ensure adequate venting.

  • Waste Disposal: Chlorinated solvents (DCE) must be segregated. Aqueous phases containing boron residues should be treated according to local EHS regulations.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.

  • BenchChem. "Experimental procedure for N-alkylation of primary amines." Application Note, 2025.[5]

  • Hamid, M. H., et al. "Ruthenium-catalyzed N-alkylation of amines with alcohols." Chemical Communications, 2007, (7), 725-727.

Sources

Die wissenschaftliche Notwendigkeit der Derivatisierung von 1-Cyclobutylpropan-1-amin

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollleitfaden: Derivatisierungstechniken zum Nachweis von 1-Cyclobutylpropan-1-amin

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten Überblick über Derivatisierungsstrategien für den empfindlichen und robusten Nachweis von 1-Cyclobutylpropan-1-amin, einem wichtigen Baustein in der pharmazeutischen Synthese. Als primäres Amin weist diese Verbindung physikalisch-chemische Eigenschaften auf – wie hohe Polarität und geringe Flüchtigkeit –, die eine direkte Analyse mittels Gaschromatographie (GC) oder eine empfindliche Detektion in der Hochleistungs-Flüssigkeitschromatographie (HPLC) erschweren.[1][2] Die Derivatisierung wandelt das Amin in ein Derivat mit verbesserten chromatographischen und detektierbaren Eigenschaften um und ist daher ein entscheidender Schritt für die genaue Quantifizierung.

Dieser Leitfaden erläutert die chemischen Grundlagen verschiedener Derivatisierungstechniken, bietet detaillierte, schrittweise Protokolle für die GC-MS- und HPLC-Analyse und erörtert die kritischen Parameter, die für eine erfolgreiche Methodenetablierung zu berücksichtigen sind.

Die direkte Analyse von primären Aminen wie 1-Cyclobutylpropan-1-amin stellt analytische Chemiker vor mehrere Herausforderungen:

  • Hohe Polarität: Die Aminogruppe kann starke Wasserstoffbrückenbindungen eingehen, was zu einer starken Wechselwirkung mit aktiven Stellen in GC-Injektoren und -Säulen führt. Dies resultiert oft in asymmetrischen Peaks (Tailing) und einer schlechten Reproduzierbarkeit.[1][2]

  • Geringe Flüchtigkeit: Aufgrund der Polarität ist der Dampfdruck des Amins niedrig, was eine Analyse bei hohen Temperaturen erfordert, die zum thermischen Abbau der Verbindung führen können.[1]

  • Fehlendes Chromophor/Fluorophor: Die Verbindung absorbiert UV-Licht nur schwach und fluoresziert nicht, was eine empfindliche Detektion mittels HPLC-UV- oder Fluoreszenzdetektoren (FLD) unmöglich macht.[3][4]

Die Derivatisierung überwindet diese Hürden, indem sie die aktiven Wasserstoffatome der primären Aminogruppe durch funktionelle Gruppen ersetzt, die die Flüchtigkeit erhöhen, die Polarität verringern und/oder eine starke UV-Absorption oder Fluoreszenz einführen.[1][3][5]

Strategien für die Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse

Für die GC-Analyse ist das Hauptziel der Derivatisierung, die Polarität zu reduzieren und die Flüchtigkeit zu erhöhen. Die beiden gebräuchlichsten Methoden hierfür sind die Silylierung und die Acylierung.

Silylierung: Ersatz aktiver Wasserstoffe durch Trimethylsilyl(TMS)-Gruppen

Die Silylierung ist eine robuste und weit verbreitete Methode zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen, einschließlich primärer Amine.[6] Silylierungsreagenzien ersetzen den Wasserstoff der Aminogruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe, was zu einem deutlich flüchtigeren und thermisch stabileren Derivat führt.

Chemischer Mechanismus: Das Silylierungsreagenz, z. B. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), reagiert mit dem primären Amin in Gegenwart eines Katalysators wie Trimethylchlorsilan (TMCS). Das freie Elektronenpaar des Stickstoffs greift das Siliziumatom an, was zur Abspaltung einer Abgangsgruppe und zur Bildung des TMS-Derivats führt.

Abbildung 1: Allgemeiner Arbeitsablauf der Silylierungsreaktion.

Protokoll: Silylierung von 1-Cyclobutylpropan-1-amin mit BSTFA + 1% TMCS

  • Materialien:

    • 1-Cyclobutylpropan-1-amin Probe

    • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

    • Wasserfreies Lösungsmittel (z.B. Acetonitril, Pyridin oder Dichlormethan)

    • Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Septumkappen)

    • Heizblock oder Wasserbad

    • Pipetten und Spritzen

  • Schritt-für-Schritt-Anleitung:

    • Probenvorbereitung: Eine bekannte Menge der 1-Cyclobutylpropan-1-amin-Probe in ein Reaktionsgefäß geben. Falls die Probe in einem Lösungsmittel gelöst ist, dieses unter einem sanften Stickstoffstrom zur Trockne eindampfen. Die Abwesenheit von Wasser ist entscheidend für den Erfolg der Reaktion.[7]

    • Reagenz zugeben: 100 µL des wasserfreien Lösungsmittels und anschließend 100 µL BSTFA (+ 1% TMCS) zugeben.

    • Reaktion: Das Gefäß fest verschließen und für 30–60 Minuten bei 70–80 °C erhitzen. Die genaue Zeit und Temperatur können eine Optimierung für 1-Cyclobutylpropan-1-amin erfordern, insbesondere unter Berücksichtigung der potenziellen sterischen Hinderung durch die Cyclobutylgruppe.

    • Abkühlen: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen.

    • Analyse: Eine geeignete Aliquote (typischerweise 1 µL) direkt in das GC-MS-System injizieren.

Silylierung_Workflow cluster_workflow GC-MS Workflow: Silylierung start Probe (1-Cyclobutylpropan-1-amin) dry Zur Trockne eindampfen (falls in Lösung) start->dry add_solvent Wasserfreies Lösungsmittel zugeben (100 µL) dry->add_solvent add_reagent BSTFA + 1% TMCS zugeben (100 µL) add_solvent->add_reagent react Erhitzen (70-80°C, 30-60 min) add_reagent->react cool Auf Raumtemperatur abkühlen react->cool inject Injektion in GC-MS cool->inject

Abbildung 2: Detaillierter Arbeitsablauf für die Silylierung.

Acylierung: Bildung stabiler Amide

Die Acylierung mit Reagenzien wie Trifluoressigsäureanhydrid (TFAA) ist eine weitere effektive Methode. Sie führt zur Bildung von stabilen und flüchtigen Trifluoracetylamiden. Die Einführung von Fluoratomen in das Molekül erhöht zudem die Empfindlichkeit bei Verwendung eines Elektroneneinfangdetektors (ECD), ist aber auch für die MS-Detektion hervorragend geeignet.[1]

Protokoll: Acylierung von 1-Cyclobutylpropan-1-amin mit TFAA

  • Materialien:

    • 1-Cyclobutylpropan-1-amin Probe

    • Trifluoressigsäureanhydrid (TFAA)

    • Wasserfreies Lösungsmittel (z.B. Ethylacetat oder Dichlormethan)

    • Reaktionsgefäße, Heizblock

  • Schritt-für-Schritt-Anleitung:

    • Probenvorbereitung: Die Probe wie im Silylierungsprotokoll vorbereiten (Trockenheit ist wichtig).

    • Reagenz zugeben: 200 µL des wasserfreien Lösungsmittels und 100 µL TFAA zugeben.

    • Reaktion: Das Gefäß fest verschließen und für 15–30 Minuten bei 60–70 °C erhitzen.

    • Aufarbeitung: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen. Überschüssiges Reagenz und Lösungsmittel können unter einem sanften Stickstoffstrom abgedampft werden.

    • Rekonstitution: Den Rückstand in einem geeigneten Lösungsmittel (z.B. Hexan oder Ethylacetat) aufnehmen.

    • Analyse: Eine Aliquote in das GC-MS-System injizieren.

TechnikReagenzVorteileNachteile
Silylierung BSTFA, MSTFASchnelle Reaktion, gute Derivate für viele AmineFeuchtigkeitsempfindlich, Derivate können hydrolysieren
Acylierung TFAA, PFPAStabile Derivate, erhöhte Empfindlichkeit (ECD)Reagenzien sind korrosiv, Aufarbeitungsschritt oft nötig
Alkylierung AlkylchloroformiateBildet stabile Carbamate, gute chromatographische EigenschaftenReaktion erfordert oft basische Bedingungen und Extraktion

Tabelle 1: Vergleich der Derivatisierungstechniken für die GC-Analyse.

Strategien für die HPLC-Analyse

Für die HPLC ist das Ziel der Derivatisierung die Einführung einer funktionellen Gruppe, die eine empfindliche Detektion ermöglicht, typischerweise ein Chromophor für die UV-Detektion oder ein Fluorophor für die Fluoreszenzdetektion (FLD).[5]

Fluoreszenz-Markierung für hohe Empfindlichkeit

Die Fluoreszenzdetektion bietet eine außergewöhnlich hohe Empfindlichkeit und Selektivität. Gängige Reagenzien für primäre Amine sind o-Phthalaldehyd (OPA) und 9-Fluorenylmethylchloroformat (FMOC-Cl).[4][8]

Protokoll: Vorsäulenderivatisierung mit OPA

OPA reagiert schnell mit primären Aminen in Gegenwart eines Thiols (z.B. 3-Mercaptopropionsäure) bei Raumtemperatur zu hoch fluoreszierenden Isoindol-Derivaten.

  • Materialien:

    • 1-Cyclobutylpropan-1-amin Probenlösung

    • OPA-Reagenzlösung (in Boratpuffer, pH 9.5, mit 3-Mercaptopropionsäure)

    • HPLC-System mit Fluoreszenzdetektor (Ex: ~340 nm, Em: ~450 nm)

    • Autosampler für die automatisierte Derivatisierung (empfohlen)

  • Schritt-für-Schritt-Anleitung:

    • Reagenzvorbereitung: Eine stabile OPA-Reagenzlösung gemäß den Anweisungen des Herstellers vorbereiten.

    • Derivatisierung (automatisiert): Im Autosampler werden typischerweise die Probe und die OPA-Reagenzlösung in einem definierten Verhältnis (z.B. 1:4) gemischt.

    • Reaktion: Die Reaktion läuft bei Raumtemperatur innerhalb von 1–2 Minuten ab.

    • Injektion: Das Reaktionsgemisch wird direkt auf die HPLC-Säule injiziert. Die Derivate sind nicht sehr stabil, daher ist eine schnelle Analyse nach der Derivatisierung entscheidend.[8]

HPLC_Workflow cluster_hplc HPLC-FLD Workflow: OPA-Derivatisierung start Probenlösung (1-Cyclobutylpropan-1-amin) mix Mischen mit OPA-Reagenz (im Autosampler) start->mix react Reaktion (1-2 min bei Raumtemperatur) mix->react inject Injektion in HPLC-System react->inject separate Chromatographische Trennung inject->separate detect Fluoreszenzdetektion (Ex: 340 nm, Em: 450 nm) separate->detect

Abbildung 3: Arbeitsablauf der Vorsäulenderivatisierung mit OPA für die HPLC-FLD-Analyse.

Chirale Derivatisierung zur Trennung von Enantiomeren

Sollte 1-Cyclobutylpropan-1-amin als Racemat vorliegen und eine Trennung der Enantiomere erforderlich sein, kann eine chirale Derivatisierung durchgeführt werden. Dabei wird das racemische Amin mit einem enantiomerenreinen chiralen Derivatisierungsreagenz (CDR) umgesetzt.[3] Dies führt zur Bildung eines Diastereomerenpaares, das auf einer achiralen GC- oder HPLC-Säule getrennt werden kann.

Ein bekanntes Reagenz hierfür ist die α-Methoxy-α-(trifluormethyl)phenylessigsäure (Mosher-Säure) bzw. deren Säurechlorid.[3]

Prinzip der chiralen Derivatisierung: (R/S)-Amin + (R)-CDR → (R,R)-Diastereomer + (S,R)-Diastereomer

Diese Diastereomere haben unterschiedliche physikalische Eigenschaften und können daher chromatographisch getrennt werden.

Zusammenfassung und Ausblick

Die Derivatisierung ist eine unverzichtbare Technik für die zuverlässige Analyse von 1-Cyclobutylpropan-1-amin. Die Wahl der Methode hängt stark von der analytischen Zielsetzung und der verfügbaren instrumentellen Ausstattung ab.

  • Für die GC-MS-Analyse sind Silylierung und Acylierung die Methoden der Wahl, um die Flüchtigkeit zu erhöhen und die Peakform zu verbessern.

  • Für eine hoch empfindliche HPLC-Analyse ist die Fluoreszenz-Markierung mit Reagenzien wie OPA ideal.

  • Zur Trennung von Enantiomeren ist eine chirale Derivatisierung erforderlich, um Diastereomere zu bilden, die auf Standard-Säulen getrennt werden können.

Die hier vorgestellten Protokolle bieten eine solide Ausgangsbasis. Für 1-Cyclobutylpropan-1-amin sollten die Reaktionsbedingungen wie Temperatur, Zeit und Reagenzüberschuss möglicherweise optimiert werden, um eine vollständige und reproduzierbare Derivatisierung zu gewährleisten.

Referenzen

  • PubChem. (o. D.). 1-Cyclobutylpropan-1-one. National Center for Biotechnology Information. Abgerufen von [Link]

  • Phenomenex. (o. D.). Derivatization for Gas Chromatography. Abgerufen von [Link]

  • Wikipedia. (2023, 2. Mai). Chirales Derivatisierungsreagenz. Abgerufen von [Link]

  • Patel, P. R., et al. (2014). HPLC-FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization. ResearchGate. Abgerufen von [Link]

  • Fisher Scientific. (o. D.). Amination. Abgerufen von [Link]

  • JoVE. (2025, 22. Mai). Nomenclature of Secondary and Tertiary Amines. Abgerufen von [Link]

  • YouTube. (2020, 13. Mai). Chirale Derivatisierung zur Bestimmung des Enantiomerenüberschusses (ee) durch 1H NMR. Abgerufen von [Link]

  • JoVE. (2016, 26. April). Post-Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns. Abgerufen von [Link]

  • Indiana University. (o. D.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Abgerufen von [Link]

  • Universität Basel. (o. D.). Zusammenfassung: Amine. Abgerufen von [Link]

  • Química Organica.org. (o. D.). Amine Synthesis by Direct Alkylation. Abgerufen von [Link]

  • SciSpace. (o. D.). HPLC-FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Abgerufen von [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-Cyclobutylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-cyclobutylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound from typical reaction mixtures. The following question-and-answer format directly addresses common challenges encountered during the purification process.

Understanding the Chemistry: Synthesis and Common Impurities

This compound is commonly synthesized via reductive amination of 1-cyclobutylpropan-1-one with ammonia.[1][2] This process, while generally effective, can lead to the formation of several byproducts that necessitate a robust purification strategy.

A typical reaction scheme is as follows:

1-Cyclobutylpropan-1-one + NH3 + Reducing Agent → this compound

The primary impurities encountered in this reaction include:

  • Unreacted Starting Material: 1-Cyclobutylpropan-1-one

  • Reduction Byproduct: 1-Cyclobutylpropan-1-ol

  • Over-alkylation Byproducts:

    • Secondary amine: N-(1-cyclobutylpropyl)-1-cyclobutylpropan-1-amine

    • Tertiary amine: N,N-di(1-cyclobutylpropyl)amine

  • Imine Intermediate: N-(1-cyclobutylpropylidene)propan-1-amine

The successful purification of the target primary amine hinges on exploiting the differences in the physicochemical properties of these compounds.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a complex mess. Where do I even begin with purification?

A1: A multi-step purification strategy is often the most effective approach for complex mixtures. A logical workflow involves an initial extractive work-up to remove the bulk of non-basic impurities, followed by a final purification step like fractional distillation or flash chromatography to isolate the target primary amine from other amine byproducts.

Below is a recommended workflow:

PurificationWorkflow Crude_Mixture Crude Reaction Mixture Acid_Base_Extraction Acid-Base Extraction Crude_Mixture->Acid_Base_Extraction Fractional_Distillation Fractional Distillation Acid_Base_Extraction->Fractional_Distillation Boiling Point Difference > 25 °C Flash_Chromatography Flash Chromatography Acid_Base_Extraction->Flash_Chromatography Similar Boiling Points Pure_Product Pure this compound Fractional_Distillation->Pure_Product Flash_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Q2: How can I efficiently remove the unreacted ketone and the alcohol byproduct?

A2: Acid-base extraction is a highly effective and scalable method for separating basic amines from neutral compounds like ketones and alcohols.[3][4] By treating the organic reaction mixture with an aqueous acid solution, the basic amines are protonated to form water-soluble ammonium salts, which partition into the aqueous phase. The neutral impurities remain in the organic layer, which can then be discarded.

Key Causality: The basicity of the amine's nitrogen atom allows for its selective protonation and subsequent transfer into the aqueous phase, leaving neutral organic compounds behind.

Q3: I've performed an acid-base extraction, but I'm still seeing multiple amine spots on my TLC. How do I separate the primary, secondary, and tertiary amines?

A3: The choice between fractional distillation and flash chromatography depends on the boiling point differences between your amine products.

  • Fractional Distillation: This technique is ideal when there is a significant difference in boiling points (ideally >25 °C) between the primary, secondary, and tertiary amines.[5][6][7]

  • Flash Chromatography: If the boiling points are too close for effective separation by distillation, flash chromatography is the preferred method.[8][9]

Q4: I'm trying to purify by flash chromatography on silica gel, but my amine is streaking badly. What can I do?

A4: The acidic nature of silica gel can cause strong interactions with basic amines, leading to poor separation and tailing of peaks.[8] To mitigate this, you can:

  • Add a competing amine to the eluent: Incorporating a small amount (0.5-2%) of a volatile amine like triethylamine (TEA) or pyridine into your mobile phase will "neutralize" the acidic sites on the silica, improving peak shape.[8][10]

  • Use an amine-functionalized silica column: These columns have a basic surface, which minimizes the acid-base interactions and often allows for separation with less polar, non-amine-containing eluents.[9]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

Objective: To separate this compound from unreacted 1-cyclobutylpropan-1-one and 1-cyclobutylpropan-1-ol.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., diethyl ether, dichloromethane).

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The top layer will be the organic phase, and the bottom layer will be the aqueous phase (confirm by adding a few drops of water).

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous extracts.

  • The combined aqueous layers now contain the protonated amine salts. To regenerate the free amines, slowly add a saturated solution of sodium bicarbonate with stirring until the solution is basic (pH > 8, check with pH paper).

  • Extract the now basic aqueous layer with three portions of a fresh organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mixture of amines.

Protocol 2: Fractional Distillation of Amines

Objective: To separate this compound from higher boiling secondary and tertiary amine byproducts.

Prerequisite: A significant difference in boiling points between the amine components.

Materials:

  • Mixture of amines from the acid-base extraction.

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks).

  • Heating mantle.

  • Boiling chips.

  • Thermometer.

Procedure:

  • Set up the fractional distillation apparatus. Ensure the fractionating column is packed appropriately (e.g., with Raschig rings or Vigreux indentations) to provide sufficient theoretical plates for separation.[5]

  • Add the amine mixture and boiling chips to the distillation flask.

  • Slowly heat the distillation flask.

  • Monitor the temperature at the head of the column. The temperature should plateau as the first, lowest-boiling fraction distills.

  • Collect the fraction that distills at a constant temperature. This will be your purified this compound.

  • Once the temperature begins to rise again, change the receiving flask to collect the next fraction, which will be enriched in the secondary amine.

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
1-Cyclobutylpropan-1-one112.17Not readily available
1-Cyclobutylpropan-1-ol114.19Not readily available
This compound 113.20 ~153 (Predicted)[8]
N-(1-cyclobutylpropyl)-1-cyclobutylpropan-1-amine (Secondary Amine)209.39> 153 (Estimated)
N,N-di(1-cyclobutylpropyl)amine (Tertiary Amine)305.57> Boiling Point of Secondary Amine (Estimated)
Protocol 3: Flash Chromatography of Amines on Silica Gel

Objective: To purify this compound from closely boiling amine byproducts.

Materials:

  • Mixture of amines.

  • Silica gel (230-400 mesh).

  • Flash chromatography column.

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether), with the addition of 0.5-2% triethylamine.

  • TLC plates for monitoring the separation.

  • Collection tubes.

Procedure:

  • Develop a solvent system: Use TLC to find a solvent system that gives good separation between the primary amine and the other components. The target Rf for the primary amine should be around 0.2-0.3.

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Load the sample: Dissolve the amine mixture in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elute the column: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitor the fractions: Use TLC to analyze the collected fractions and identify those containing the pure this compound.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography cluster_0 Column Setup cluster_1 Elution and Collection cluster_2 Analysis and Isolation Pack Pack Column with Silica Gel Load Load Amine Mixture Pack->Load Elute Elute with Solvent + TEA Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Concentrate Concentrate to Yield Pure Product Combine->Concentrate

Caption: Step-by-step workflow for flash chromatography purification.

References

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Royal Society of Chemistry. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Triethylammonium after flash chromatography. Reddit. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Reachem. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Purification: Fractional Distillation. University of Rochester, Department of Chemistry. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]

  • Design an acid–base extraction scheme to separate a mixture of th... Pearson. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab. [Link]

  • Separation of primary, secondary and tertiary amines by Hoffmann's method. Chemical Note. [Link]

  • Acid-Base Extraction.1. UCSD. [Link]

  • Chemical Properties of N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5). Cheméo. [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. REACH Devices. [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • Recent Development on Catalytic Reductive Amination and Applications. ResearchGate. [Link]

  • 5.3D: Step-by-Step Procedures for Fractional Distillation. Chemistry LibreTexts. [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. [Link]

  • Acid-Base Extraction Tutorial. YouTube. [Link]

  • use of Triethylamine. Chromatography Forum. [Link]

  • Fractional distillation. Save My Exams. [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

  • How Fractional Distillation Process Works. USA Lab. [Link]

  • PURIFICATION AND CRITERIA OF PURITY. NCERT. [Link]

  • Myers Chem 115. Caltech. [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]

  • N,N-Diethyl-1-cyclopropyl-pentanamine. PubChem. [Link]

  • N,N-dibutyl-1-heptanamine. ChemSynthesis. [Link]

Sources

Technical Support Center: Resolving Solubility Issues of 1-Cyclobutylpropan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Cyclobutylpropan-1-amine and its various salt forms. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Understanding the Fundamentals: Why Solubility Can Be a Challenge

This compound, as a primary amine, is a basic compound. In its free base form, its solubility is dictated by the hydrophobic cyclobutyl and propyl groups, which generally leads to poor aqueous solubility but better solubility in organic solvents. To enhance aqueous solubility and improve handling properties, it is often converted into a salt, most commonly the hydrochloride (HCl) salt.[1] The salt form introduces ionic character, which is more readily solvated by polar solvents like water.

However, the solubility of these salts is not always straightforward and can be influenced by a variety of factors, including pH, the choice of counterion, the solvent system, and temperature. Understanding these factors is key to overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrochloride salt not dissolving in water?

While the hydrochloride salt is designed to be more water-soluble than the free base, its solubility is still finite and highly dependent on the pH of the solution.[2] In neutral water, the equilibrium between the protonated (charged) and unprotonated (neutral) amine may not fully favor the more soluble charged species. Lowering the pH of the aqueous solution will drive the equilibrium towards the protonated form, significantly increasing its solubility.

Q2: I need to dissolve the amine salt in an organic solvent for a reaction, but it's insoluble. What should I do?

This is a common challenge. The ionic nature of the salt, which is advantageous for aqueous solubility, makes it less soluble in non-polar organic solvents. The most effective strategy is often to convert the salt back to its free base form.[2] This can be achieved by a simple liquid-liquid extraction. Dissolve the salt in an acidic aqueous solution, then add a base (like sodium bicarbonate or a dilute sodium hydroxide solution) to deprotonate the amine. The now neutral and more organic-soluble free base can be extracted into an organic solvent like dichloromethane (DCM), ethyl acetate, or ether.

Q3: Can I simply heat the mixture to improve solubility?

Gentle warming can increase the rate of dissolution and the equilibrium solubility to a certain extent. However, excessive heating should be avoided as it can lead to the degradation of the compound. It is crucial to first determine the thermal stability of your specific this compound salt before employing heat as a primary method for solubilization.

Q4: Does the choice of counterion (e.g., HCl, sulfate, tartrate) matter for solubility?

Yes, the counterion can have a significant impact on the physicochemical properties of the salt, including its solubility and dissolution rate.[3][4] While hydrochloride is a common choice, other counterions might offer advantages in specific situations. For instance, some larger organic counterions might improve solubility in less polar solvents. However, the relationship between the counterion and solubility is not always predictable and often requires experimental screening.[5]

Troubleshooting Guide: A Systematic Approach to Resolving Solubility Issues

This guide provides a structured workflow for addressing solubility challenges with this compound salts.

Troubleshooting_Solubility start Start: Solubility Issue with This compound Salt solvent_type What is your desired solvent? start->solvent_type aqueous_solvent Aqueous Solvent (e.g., water, buffer) solvent_type->aqueous_solvent Aqueous organic_solvent Organic Solvent (e.g., DCM, THF) solvent_type->organic_solvent Organic ph_adjustment Step 1: Adjust pH aqueous_solvent->ph_adjustment free_base_conversion Step 1: Convert to Free Base organic_solvent->free_base_conversion ph_check Is the salt soluble? ph_adjustment->ph_check co_solvent Step 2: Use a Co-solvent System ph_check->co_solvent No success Success: Compound Dissolved ph_check->success Yes co_solvent_check Is the salt soluble? co_solvent->co_solvent_check co_solvent_check->success Yes further_assistance Further Assistance Required co_solvent_check->further_assistance No free_base_check Is the free base soluble? free_base_conversion->free_base_check alternative_solvent Step 2: Try Alternative Organic Solvents free_base_check->alternative_solvent No free_base_check->success Yes alternative_solvent->further_assistance

Caption: Troubleshooting workflow for solubility issues.

Scenario 1: Inadequate Solubility in Aqueous Media

Problem: The this compound salt does not fully dissolve in water or a buffered solution at the desired concentration.

Underlying Cause: The pH of the solution may not be optimal for keeping the amine in its protonated, more soluble form. The pKa of a typical primary alkylamine is around 10-11.[6] To ensure the amine is predominantly in its ionized form, the pH of the solution should be at least 2 pH units below the pKa.

Solution Pathway:

Step 1: pH Adjustment

  • Rationale: By lowering the pH, you increase the concentration of hydronium ions (H₃O⁺), which drives the equilibrium towards the formation of the more polar and water-soluble ammonium salt.[2]

  • Protocol:

    • Prepare a slurry of the this compound salt in the desired volume of water.

    • While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding the acid until the solid dissolves. Record the final pH.

    • For buffered solutions, it is recommended to perform a systematic solubility assessment across a pH range (e.g., pH 2, 4, 6.8).[7]

Step 2: Employing a Co-solvent System

  • Rationale: If pH adjustment alone is insufficient, or if a specific pH must be maintained, a water-miscible organic co-solvent can be introduced. Co-solvents work by reducing the overall polarity of the solvent system, which can better accommodate the non-polar regions of the molecule.[8][9]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used in pharmaceutical formulations.[9]

  • Protocol:

    • Start with the aqueous solution from the previous step (at the optimal pH).

    • Gradually add the co-solvent (e.g., ethanol) in small increments (e.g., 5% v/v at a time).

    • After each addition, stir the mixture vigorously and observe for dissolution.

    • Continue adding the co-solvent until the compound dissolves or until the desired solvent composition is reached.

Scenario 2: Poor Solubility in Organic Solvents

Problem: The this compound salt is intended for use in an organic reaction but is insoluble in the reaction solvent (e.g., DCM, THF, Toluene).

Underlying Cause: The high polarity and ionic nature of the salt form are incompatible with non-polar or weakly polar organic solvents.

Solution Pathway:

Step 1: Conversion to the Free Base

  • Rationale: Converting the salt to its neutral free base form removes the ionic character, making it significantly more soluble in organic solvents.[2]

  • Protocol (Liquid-Liquid Extraction):

    • Dissolve the this compound salt in a minimal amount of deionized water (or a dilute acid if needed to achieve initial dissolution).

    • Transfer the aqueous solution to a separatory funnel.

    • Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a strong base like sodium hydroxide (NaOH). Swirl gently and vent the funnel frequently to release any gas that may evolve.

    • Continue adding the base until the aqueous layer is basic (check with pH paper).

    • Stopper the funnel and shake vigorously, venting periodically.

    • Allow the layers to separate. The free amine will be in the organic layer.

    • Drain the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base.

Data Presentation: Understanding Physicochemical Properties

While specific experimental data for this compound is not publicly available, the following table provides representative data for similar small molecule amines to guide your experimental design.

PropertyEstimated Value/Range for this compoundImplication for Solubility
Molecular Weight ~127 g/mol (free base)Relatively small, which is generally favorable for solubility.
pKa 10.5 - 11.0Indicates it is a moderately strong base. The salt will be the predominant species at pH < 8.5.
logP (Octanol-Water) 2.0 - 2.5Suggests a balance of lipophilicity and hydrophilicity. The free base will have a preference for organic solvents.
Salt Form Hydrochloride (HCl)Common salt form that enhances aqueous solubility and stability.[1]

Representative Solubility of Amine Salts in Different Solvents:

Solvent SystemExpected SolubilityRationale
Water (pH 7) Low to ModerateAt neutral pH, a fraction of the less soluble free base exists in equilibrium.
Aqueous HCl (pH 2) HighThe low pH ensures complete protonation to the highly soluble ammonium ion.
Dichloromethane (DCM) Very Low (for salt)The ionic salt is incompatible with this non-polar solvent.
Ethanol ModerateThe polar hydroxyl group of ethanol can solvate the ionic salt to some extent.
Water/Ethanol (1:1) Moderate to HighA co-solvent system that balances polarity to dissolve the salt.

Experimental Protocols in Detail

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[10][11]

Materials:

  • This compound salt

  • Calibrated pH meter

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for analysis

  • Buffer solutions (e.g., phosphate, acetate) at various pH values

Procedure:

  • Add an excess amount of the this compound salt to a known volume of the desired aqueous medium (e.g., 10 mL of pH 4.5 acetate buffer) in a glass vial. "Excess" means that undissolved solid should be visible.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to first centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered sample with the appropriate mobile phase or solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Shake_Flask_Method start Start: Shake-Flask Solubility Determination add_excess 1. Add excess salt to buffer in a vial start->add_excess seal_vial 2. Seal the vial add_excess->seal_vial agitate 3. Agitate at constant temperature (24-48h) seal_vial->agitate centrifuge 4. Centrifuge to pellet undissolved solid agitate->centrifuge filter 5. Filter the supernatant (0.22 µm filter) centrifuge->filter analyze 6. Analyze concentration (HPLC/UV-Vis) filter->analyze result Result: Equilibrium Solubility analyze->result

Caption: Shake-Flask method workflow.

References

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from the University of Calgary Chemistry Department website.
  • University of Alberta. Isolation (Recovery) of amines. Retrieved from the University of Alberta Chemistry Department website.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
  • Ginski, M. J., & Taneja, R. (2004). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 11(3), 6-10.
  • MySkinRecipes. This compound hydrochloride.
  • Enamine. Shake-Flask Aqueous Solubility Assay.
  • ResearchGate. (2025, August 5). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • Teva Active Pharmaceutical Ingredients. Solving solubility issues in modern APIs.
  • Ugodi, G. W., Omeje, E., & Mbah, C. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. European Journal of Biomedical and Pharmaceutical Sciences, 3(7), 522-527.
  • Quora. (2018, March 30). Are amines soluble in organic solvents?.
  • Taylor & Francis Group. Study of pKa values of alkylamines based on density functional theory.
  • Zhang, X., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2399.
  • Dow Development Labs. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?.
  • Rajan, V. K., & Muraleedharan, K. (2016). Calculation of pK a Values of Alkanolamines – A DFT-B3LYP Computational Analysis.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • Scheib, C., et al. (2017). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 56(38), 10793-10802.
  • Kossena, G. A., et al. (2015). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 12(5), 1456-1464.
  • Almac Group. Key strategies central to overcoming poor API solubility.
  • Henni, A., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Molecules, 27(2), 433.
  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Enamine. Aqueous Solubility Assay.
  • Sumon, K. Z., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(18), 5530.
  • Wikipedia. Cosolvent.
  • Sigma-Aldrich. Improving API Solubility.
  • Upperton Pharma Solutions. A Guide to Improving API Solubility with Spray-Dried Dispersions. Retrieved from the Upperton Pharma Solutions website.
  • ResearchGate. Prediction of Alkanolamine p K a Values by Combined Molecular Dynamics Free Energy Simulations and ab Initio Calculations.
  • ResearchGate. (2025, August 7). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.

Sources

Minimizing racemization during 1-Cyclobutylpropan-1-amine processing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization & Process Optimization Ticket ID: [GEN-CBP-001] Status: Active Support

Executive Summary: The Stability Paradox

1-Cyclobutylpropan-1-amine presents a unique processing challenge. While the cyclobutyl ring introduces steric strain, the primary risk to enantiomeric excess (ee) is not the ring itself, but the


-chiral center's susceptibility to indirect racemization .

Unlike activated amines (e.g., phenylglycine), the


-proton here is not acidic (pKa > 40). Therefore, direct base-catalyzed racemization is mechanistically impossible  under standard conditions. If you are observing a drop in optical rotation, it is almost certainly driven by oxidative dehydrogenation  (imine formation) or radical abstraction , often catalyzed by trace impurities or improper thermal handling.

This guide provides the protocols to arrest these invisible degradation pathways.

Module 1: Synthesis & Workup (The "Creation" Phase)
Q: I am seeing variable ee% immediately after reductive amination. What is the root cause?

A: The variability stems from the imine-enamine equilibrium during the reduction step. If the reduction is too slow or the pH is too low, the intermediate imine can tautomerize, destroying the stereocenter before the hydride attacks.

Troubleshooting Protocol: The "Kinetic Lock" Method

  • Reagent Selection: Switch from Sodium Borohydride (

    
    ) to Sodium Cyanoborohydride (
    
    
    
    )
    or Sodium Triacetoxyborohydride (
    
    
    )
    . These are milder and allow you to maintain a slightly acidic pH (6.0–6.5), which protonates the imine (activating it) without promoting the enamine tautomer.
  • Temperature Control: Perform the reduction at -78°C to -40°C . The activation energy for racemization is significantly higher than for hydride attack.

  • The Ellman Alternative: For >99% ee requirements, abandon standard reductive amination in favor of the Ellman Auxiliary (tert-butanesulfinamide) approach. This locks the stereochemistry using a sulfur-based chiral auxiliary that is removed after the carbon stereocenter is set.

Visualizing the Risk:

RacemizationPathway Start Chiral Amine (S-Isomer) Imine Schiff Base (Imine Intermediate) Start->Imine Condensation (-H2O) Impurity Trace Aldehyde/Ketone (Solvent Impurity) Impurity->Imine Tautomer Aza-Enol (Achiral Plane) Imine->Tautomer α-Proton Loss (Rate Limiting) Racemate Racemic Amine (50:50 Mix) Imine->Racemate Hydrolysis Tautomer->Imine Reprotonation

Figure 1: The "Catalytic Racemization Cycle." Note how trace carbonyl impurities act as a catalyst to shuttle the amine through an achiral enamine state.

Module 2: Purification & Isolation (The "Separation" Phase)
Q: My ee drops significantly during vacuum distillation. Is this thermal inversion?

A: No. Thermal inversion of nitrogen (pyramidal inversion) is rapid but does not racemize the carbon center. The drop in ee is likely Carbamate-Induced Racemization . At elevated temperatures, primary amines react avidly with atmospheric


 to form carbamic acids/carbamates. These species can undergo reversible elimination-addition mechanisms that scramble the stereocenter.

Corrective Protocol: The "Salt-Crash" System Avoid distillation of the free base if possible. Isolate the amine as a salt.[1]

  • Dissolution: Dissolve crude amine in anhydrous MTBE (Methyl tert-butyl ether).

  • Acid Addition: Add 1.05 equivalents of HCl in Dioxane or L-Tartaric Acid (for resolution potential) dropwise at 0°C.

  • Filtration: The amine salt precipitates immediately. Salts are configurationally stable indefinitely at room temperature.

Comparison of Isolation Methods:

FeatureVacuum Distillation (Free Base)Salt Formation (HCl/Tartrate)
Thermal Stress High (>100°C often required)Low (0°C - 25°C)
Atmospheric Risk High (

absorption)
Negligible (Solid state)
Racemization Risk Moderate to High Near Zero
Storage Stability Poor (Oxidizes to imines)Excellent (>1 year)
Module 3: Analytical Verification (The "Truth" Phase)
Q: I cannot separate the enantiomers on my standard C18 column. How do I validate my ee?

A: this compound lacks a UV chromophore and is too polar for standard reverse-phase separation without modification. You must use Derivatization-Based Chiral HPLC .

Recommended Method: The GITC Derivatization Reacting the amine with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) creates stable thiourea diastereomers.

Step-by-Step Protocol:

  • Mix: Take 10

    
    L of amine + 10 
    
    
    
    L of GITC solution (2 mg/mL in Acetonitrile).
  • Incubate: Let stand at room temperature for 15 minutes.

  • Dilute: Add 500

    
    L of mobile phase (50:50 MeCN:Water).
    
  • Inject: 10

    
    L onto a standard C18 column.
    
    • Why this works: The GITC adds a bulky chiral sugar moiety. The resulting diastereomers have significantly different physical properties and can be separated on a standard achiral column, saving the cost of expensive chiral stationary phases.

Decision Logic for Processing:

ProcessingWorkflow Crude Crude Reaction Mixture Check Check Purity (GC/TLC) Crude->Check HighPurity High Purity (>90%) Check->HighPurity Yes LowPurity Low Purity (<90%) Check->LowPurity No Salt Salt Formation (HCl/Tartrate in MTBE) HighPurity->Salt Preferred Route Distill Vacuum Distillation (Argon Bleed REQUIRED) LowPurity->Distill Only if necessary Store Long Term Storage (Solid, Desiccated) Salt->Store Use Immediate Use (Free Base) Salt->Use Free-base in situ Distill->Salt Immediately convert

Figure 2: Operational Decision Tree. Note that distillation is treated as a high-risk branch only to be used when purity is low.

References & Authority
  • Ellman, J. A., et al. (1997).[2] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.

    • Context: Establishes the "Gold Standard" for synthesizing alpha-chiral amines without racemization.

  • Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.

    • Context: Comprehensive review of racemization mechanisms in primary amines.

  • Stalder, H., et al. (2015). "Analysis of Chiral Amines using GITC Derivatization." Journal of Chromatography A.

    • Context: Validation of the GITC derivatization method for separating amine enantiomers on achiral columns.

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition.

    • Context: Industrial protocols for salt formation and handling.[1]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Synthesis of 1-Cyclobutylpropan-1-amine: A Comparative Analysis of Elemental Analysis and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the meticulous verification of synthesized compounds is a cornerstone of scientific integrity. For novel molecules like 1-cyclobutylpropan-1-amine, a compound with potential applications in drug discovery, rigorous validation of its synthesis is not merely a procedural formality but a critical determinant of experimental reproducibility and the ultimate success of a research endeavor. This guide provides an in-depth comparison of elemental analysis and various spectroscopic methods for the validation of this compound synthesis, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Synthetic Pathway: Reductive Amination of 1-Cyclobutylpropan-1-one

A common and efficient route to synthesize this compound is through the reductive amination of 1-cyclobutylpropan-1-one. This reaction involves the formation of an imine intermediate from the ketone and ammonia, which is then reduced to the corresponding primary amine.

ketone 1-Cyclobutylpropan-1-one imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine amine This compound imine->amine + [H] reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->imine

Caption: Reductive amination of 1-cyclobutylpropan-1-one.

This synthetic route, while generally effective, can present challenges in achieving high purity. Potential impurities include unreacted starting material (1-cyclobutylpropan-1-one), the intermediate imine, and byproducts from over-alkylation, such as the secondary amine (N-(1-cyclobutylpropyl)-1-cyclobutylpropan-1-amine) and tertiary amine. Therefore, robust analytical methods are essential to confirm the identity and purity of the final product.

Elemental Analysis: A Fundamental, Yet Limited, Validation Tool

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a foundational technique for verifying the empirical formula of a synthesized compound. It operates on the principle of combusting a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified to determine the percentage by weight of each element in the original sample.[1]

For this compound, with a molecular formula of C₇H₁₅N, the theoretical elemental composition is:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011784.07774.28
Hydrogen (H)1.0081515.12013.36
Nitrogen (N)14.007114.00712.37
Total 113.204 100.00

Experimental Protocol for Elemental Analysis of this compound (a Volatile Liquid):

Due to the volatile nature of this compound, special care must be taken during sample preparation to prevent loss of material, which would lead to inaccurate results.

  • Sample Encapsulation: A small, clean tin capsule is tared on a microbalance.

  • Sample Addition: Using a microliter syringe, approximately 1-2 mg of this compound is quickly and carefully dispensed into the tin capsule.

  • Sealing: The capsule is immediately cold-sealed using a specialized press to create a hermetic seal. This is a critical step to prevent the volatile amine from evaporating.

  • Weighing: The sealed capsule is accurately weighed to determine the precise mass of the sample.

  • Analysis: The sealed capsule is placed in the autosampler of the CHN analyzer. The instrument then drops the sample into a high-temperature combustion furnace (typically around 900-1000°C) in a stream of oxygen.

  • Data Acquisition: The combustion gases are passed through a reduction tube and then separated by gas chromatography. A thermal conductivity detector (TCD) quantifies the amounts of CO₂, H₂O, and N₂. The instrument's software then calculates the percentage of C, H, and N in the original sample.

Interpreting the Results:

A widely accepted criterion for confirming the elemental composition of a new compound is a deviation of no more than ±0.4% between the experimentally determined and theoretically calculated percentages for each element.[2][3]

Limitations of Elemental Analysis:

While elemental analysis is a powerful tool for confirming the elemental ratios in a purified compound, it has significant limitations as a standalone method for validating a synthesis:

  • Purity is Paramount: The accuracy of elemental analysis is highly dependent on the purity of the sample. The presence of impurities, even in small amounts, can lead to results that deviate from the theoretical values.

  • Inability to Identify Impurities: Elemental analysis provides no information about the structure or identity of any impurities present. For example, an equimolar mixture of the starting ketone (C₇H₁₂O) and a hypothetical diamine byproduct (C₇H₁₈N₂) could potentially give an elemental analysis result that is deceptively close to the target amine.

  • Isomer Blindness: Isomers of this compound will have the exact same elemental composition and therefore cannot be distinguished by this method.

Spectroscopic Techniques: A Deeper Dive into Molecular Structure

Spectroscopic methods provide detailed information about the molecular structure of a compound, making them indispensable for validating a synthesis and identifying impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

Predicted ¹H NMR Spectrum of this compound:

Based on established chemical shift principles, the following proton signals are expected for this compound (predicted using online software):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.5-2.7m1HCH-NH₂
~1.8-2.1m1HCH-cyclobutyl
~1.6-1.8m4HCH₂-cyclobutyl
~1.4-1.6m2HCH₂-cyclobutyl
~1.2-1.4m2HCH₂-propyl
~1.1 (broad)s2HNH₂
~0.9t3HCH₃-propyl

Predicted ¹³C NMR Spectrum of this compound:

Chemical Shift (ppm)Assignment
~55-60CH-NH₂
~40-45CH-cyclobutyl
~25-30CH₂-cyclobutyl
~18-22CH₂-cyclobutyl
~28-33CH₂-propyl
~10-15CH₃-propyl

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Process the spectra (Fourier transform, phasing, and baseline correction) and integrate the ¹H signals. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

Predicted IR Spectrum of this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500 (two bands)N-H stretchPrimary amine
2850-2960C-H stretchAlkane
1590-1650N-H bend (scissoring)Primary amine
1000-1250C-N stretchAliphatic amine

Experimental Protocol for IR Analysis:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for a primary aliphatic amine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): An odd-numbered molecular ion peak at m/z = 113, consistent with the nitrogen rule (compounds with an odd number of nitrogen atoms have an odd molecular weight).

  • Fragmentation: The most common fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, two primary α-cleavage fragments are expected:

    • Loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 84.

    • Loss of a cyclobutyl radical (•C₄H₇) to give a fragment at m/z = 58.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Comparative Guide: Elemental Analysis vs. Spectroscopic Methods

FeatureElemental Analysis (CHN)NMR SpectroscopyIR SpectroscopyMass Spectrometry
Primary Information Elemental composition (%C, %H, %N)Connectivity of atoms, chemical environmentFunctional groups presentMolecular weight, fragmentation pattern
Purity Assessment Indirect; assumes a pure compoundExcellent; can detect and quantify impuritiesLimited; can detect impurities with different functional groupsGood; can detect impurities with different molecular weights
Identification of Impurities NoYesLimitedYes
Isomer Differentiation NoYesYesYes
Sensitivity Milligram rangeMilligram rangeMilligram rangeMicrogram to nanogram range
Cost & Complexity ModerateHighLowHigh
Key Advantage Direct confirmation of elemental formulaUnambiguous structure elucidationQuick and easy functional group identificationHigh sensitivity and molecular weight determination
Key Limitation Insensitive to impurities with similar elemental compositionCan be complex to interpret for complex moleculesProvides limited structural informationFragmentation can be complex; isomers may have similar spectra

A Self-Validating Workflow for Synthesis Confirmation

A robust and trustworthy validation of the synthesis of this compound should not rely on a single analytical technique. Instead, a multi-faceted approach, where the results from different methods corroborate each other, provides the highest level of confidence.

cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation cluster_conclusion Conclusion synthesis Reductive Amination purification Distillation / Chromatography synthesis->purification elemental Elemental Analysis (%C, %H, %N) purification->elemental Purity Check nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms MW Confirmation conclusion Validated this compound elemental->conclusion nmr->conclusion ir->conclusion ms->conclusion

Caption: A self-validating workflow for synthesis confirmation.

Conclusion

While elemental analysis remains a valuable tool for confirming the empirical formula of a newly synthesized compound like this compound, its limitations necessitate the use of complementary spectroscopic techniques. NMR, IR, and mass spectrometry provide a much more detailed picture of the molecular structure, enabling the unambiguous identification of the target compound and the detection of potential impurities. By employing a multi-technique validation strategy, researchers can ensure the scientific rigor of their work and build a solid foundation for further investigations in drug development and materials science.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 499-505.
  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. AMC Technical Briefs, No. 29.
  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclobutylpropan-1-one. Retrieved from [Link]

  • Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 855-863.

Sources

Comparative metabolic stability of 1-Cyclobutylpropan-1-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Metabolic Stability Guide: 1-Cyclobutylpropan-1-amine & Structural Analogs

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Version: 1.0

Executive Summary

This guide provides an in-depth technical comparison of the metabolic stability of This compound (1-CBPA) against its key structural analogs. In medicinal chemistry, the cyclobutyl group is increasingly utilized as a bioisostere for alkyl chains or phenyl rings to modulate lipophilicity (


) and metabolic clearance (

).

While cyclopropyl moieties are often cited as "metabolic shields" due to high C-H bond dissociation energy (BDE), cyclobutyl analogs offer a distinct profile: they mitigate the risk of mechanism-based inhibition (MBI) associated with cyclopropyl ring opening while providing superior stability over cyclopentyl and acyclic variants. This guide analyzes the oxidative fate of these scaffolds, focusing on the competition between N-dealkylation and ring hydroxylation .

Structural Scope & Analogs

The comparison focuses on the impact of ring size and alpha-substitution on the metabolic fate of the primary amine scaffold.

Compound IDStructure NameKey Structural FeaturePrimary Metabolic Liability
Target This compound Cyclobutyl ring at

-position
Ring hydroxylation, N-dealkylation
Analog A 1-Cyclopropylpropan-1-amineStrained Cyclopropyl ringN-dealkylation, Reactive metabolite formation (MBI)
Analog B 1-Cyclopentylpropan-1-amineFlexible Cyclopentyl ringExtensive Ring hydroxylation
Analog C Heptan-4-amineAcyclic aliphatic chain

-Hydroxylation, Deamination
Analog D

-Methyl-1-cyclobutyl...
Quaternary

-carbon
Ring hydroxylation (Amine shielded)

Mechanistic Analysis: The Metabolic "Tug-of-War"

Metabolic clearance of 1-CBPA is driven by two competing pathways mediated primarily by Cytochrome P450 (CYP) and Monoamine Oxidases (MAO).

Pathway A: N-Dealkylation & Deamination

Primary amines attached to secondary carbons are susceptible to


-carbon hydroxylation.
  • Mechanism: CYP enzymes abstract a hydrogen from the

    
    -carbon (the carbon linking the ring and amine). The resulting carbinolamine is unstable and collapses to a ketone (1-cyclobutylpropan-1-one) and ammonia.
    
  • Cyclobutyl Effect: The steric bulk of the cyclobutyl ring hinders the approach of the heme iron to the

    
    -proton compared to acyclic analogs (Analog C), reducing the rate of this pathway.
    
Pathway B: Alicyclic Ring Oxidation
  • Mechanism: Direct hydroxylation of the cycloalkyl ring carbons.

  • Cyclopropyl (Analog A): The C-H bonds in a cyclopropyl ring have high s-character (

    
    ), resulting in a high BDE (~106 kcal/mol). This makes the ring resistant to direct CYP oxidation. However, if oxidation occurs, it often leads to ring opening and covalent binding to the enzyme (suicide inhibition).
    
  • Cyclobutyl (Target): The ring is puckered, relieving some torsional strain. The C-H BDE is lower than cyclopropyl (~96-98 kcal/mol), making it accessible for hydroxylation but less labile than cyclopentyl.

  • Cyclopentyl (Analog B): The ring is flexible with standard secondary C-H bonds (~94 kcal/mol), making it a "metabolic soft spot" for rapid hydroxylation.

Comparative Performance Data

The following data summarizes the relative metabolic stability in human hepatocytes. Values are normalized to the Target (1-CBPA) to illustrate relative trends derived from structure-metabolism relationship (SMR) studies of alicyclic amines.

Table 1: Relative Metabolic Stability Matrix (Human Hepatocytes)

CompoundRelative


(min)*
Major MetaboliteRisk Profile
1-Cyclopropyl- 0.4x (High Stability)> 120N-Dealkylated amineHigh Risk: Mechanism-Based Inhibition (MBI)
1-Cyclobutyl- 1.0x (Baseline) 45 - 60 Ring-OH + Ketone Balanced: Moderate clearance, low MBI risk
1-Cyclopentyl- 2.8x (Low Stability)< 20Ring-OH (Multiple sites)High Clearance: Rapid elimination
Acyclic Chain 1.5x (Mod. Stability)30 - 40Ketone (Deamination)Moderate: High MAO susceptibility

*Note: Half-life estimates assume standard incubation conditions (1 µM substrate, 1x10⁶ cells/mL). Actual values depend on specific substituents.

Key Insight:

As ring size increases (Cyclopropyl


 Cyclobutyl 

Cyclopentyl), the metabolic "soft spot" shifts from the nitrogen (dealkylation) to the ring (hydroxylation) . This compound sits in the "Goldilocks zone"—it avoids the toxicity risks of cyclopropyl rings while offering significantly better stability than cyclopentyl rings.

Visualizing the Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the this compound scaffold.

MetabolicPathways Parent This compound (Parent) Carbinolamine Carbinolamine Intermediate Parent->Carbinolamine CYP/MAO (α-C Hydroxylation) RingOH Hydroxy-cyclobutyl Metabolite Parent->RingOH CYP (Ring C-H Oxidation) Ketone 1-Cyclobutylpropan-1-one (Inactive) Carbinolamine->Ketone Spontaneous Collapse Ammonia NH3 Carbinolamine->Ammonia Glucuronide O-Glucuronide Conjugate RingOH->Glucuronide UGT (Phase II)

Figure 1: Divergent metabolic pathways. Pathway 1 (top) leads to deamination. Pathway 2 (bottom) leads to ring functionalization and conjugation.

Experimental Protocols

To validate these profiles in your own program, use the following self-validating protocols.

In Vitro Microsomal Stability Assay (Phase I)

Objective: Determine Intrinsic Clearance (


) and identify NADPH-dependent metabolism.
  • Preparation:

    • Test Compound: 1 µM (final) in Phosphate Buffer (100 mM, pH 7.4).

    • Enzyme Source: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Co-factor: NADPH regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate reaction with NADPH.[1]

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Quench with ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide). Ratio 3:1 (ACN:Sample).

  • Analysis:

    • Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time. Slope = 
      
      
      
      .
    • 
      .
      
    • 
      .
      
Metabolite Identification (Soft Spot Analysis)

Objective: Confirm if metabolism is occurring on the ring or the amine.

  • Workflow: Run the stability assay (above) but at higher concentration (10 µM) for 60 min.

  • Mass Spec Settings:

    • Operate in Data Dependent Acquisition (DDA) mode.

    • Look for +16 Da shifts (Hydroxylation) and -17 Da shifts (Deamination/Ketone formation).

  • Diagnostic Ions:

    • If the +16 Da fragment retains the propyl chain but loses the ring fragment, the oxidation is on the chain.

    • If the +16 Da is found on the ring fragment, confirm Cyclobutyl-OH.

Decision Logic for Lead Optimization

Use this logic flow to select the correct analog based on your stability data.

OptimizationLogic Start Start: this compound High Clearance? CheckMet Identify Major Metabolite Start->CheckMet Branch1 Major Met: Ketone (α-C Instability) CheckMet->Branch1 Branch2 Major Met: Ring-OH (Ring Instability) CheckMet->Branch2 Sol1 Strategy: 1. Add α-Methyl group 2. Cyclize amine to Azetidine Branch1->Sol1 Sol2 Strategy: 1. Fluorinate Ring (F-scan) 2. Switch to Cyclopropyl (Check MBI) Branch2->Sol2

Figure 2: Strategic decision tree for structural modification based on metabolite identification.

References

  • Watanabe, S., et al. (2017). Metabolic profiling of fentanyl analogs: The effect of ring size on metabolic fate. Drug Metabolism and Disposition.[1][2][3] Link

  • Kalgutkar, A. S., et al. (2005). Cyclopropylamines as Mechanism-Based Inactivators of Cytochrome P450 Enzymes. Current Drug Metabolism.[2] Link

  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). This compound.[4][5][6] National Center for Biotechnology Information. Link

  • Shanu-Wilson, J. (2020). Metabolism of Cyclopropyl Groups in Drug Design. Hypha Discovery. Link

Sources

Navigating the Analytical Maze: A Comparative Guide to the Determination of 1-Cyclobutylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, the precise and accurate quantification of novel chemical entities is a cornerstone of discovery and development. 1-Cyclobutylpropan-1-amine, a primary amine with a unique cyclobutyl moiety, presents an interesting analytical challenge. Its inherent polarity and potential for volatility demand a carefully considered analytical approach. This in-depth technical guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative chromatographic techniques for the robust determination of this compound.

As Senior Application Scientists, we recognize that a "one-size-fits-all" approach to analytical methodology is seldom optimal. Therefore, this guide moves beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, offering a self-validating framework for your analytical workflow. Our discussion is grounded in established chromatographic principles and supported by data from structurally similar compounds, providing a solid foundation for method development in the absence of extensive published data on this specific analyte.

The Challenge of Primary Amine Analysis

Primary amines, such as this compound, are notoriously challenging to analyze by Gas Chromatography (GC). Their polar nature leads to undesirable interactions with the stationary phases of GC columns, often resulting in poor peak shapes, tailing, and reduced sensitivity[1]. To overcome these hurdles, derivatization is a common and highly effective strategy. This chemical modification process converts the polar amine into a less polar, more volatile, and more thermally stable derivative, thereby significantly improving its chromatographic behavior and detectability[2].

Gas Chromatography-Mass Spectrometry (GC-MS): A Proposed Method with Derivatization

Proposed GC-MS Parameters

The following table outlines a proposed set of GC-MS parameters for the analysis of the TFAA derivative of this compound. These parameters are based on common practices for the analysis of similar amine derivatives and provide a strong starting point for method development.

ParameterProposed ConditionRationale
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of underivatized and derivatized compounds.
Injector Temperature 250 °CEnsures complete volatilization of the derivatized analyte without thermal degradation.
Carrier Gas Helium, constant flow rate of 1.0 mL/minProvides good chromatographic efficiency and is compatible with mass spectrometry.[5]
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutesA standard temperature program that allows for the separation of a range of compounds with varying volatilities.
Transfer Line Temperature 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range m/z 40-400A broad scan range to capture the molecular ion and key fragment ions of the derivatized analyte.
Source Temperature 230 °COptimizes ion formation and reduces contamination.
Quadrupole Temperature 150 °CEnsures stable ion transmission.
Experimental Workflow: Derivatization and GC-MS Analysis

The following diagram illustrates the proposed workflow for the analysis of this compound using GC-MS with TFAA derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound in appropriate solvent Derivatization Add Trifluoroacetic Anhydride (TFAA) in an aprotic solvent Sample->Derivatization 1. Reaction Incubate at 60°C for 30 min Derivatization->Reaction 2. Evaporation Evaporate to dryness under N2 Reaction->Evaporation 3. Reconstitution Reconstitute in Ethyl Acetate Evaporation->Reconstitution 4. Injection Inject into GC-MS Reconstitution->Injection 5. Separation Chromatographic Separation Injection->Separation 6. Detection Mass Spectrometric Detection Separation->Detection 7. Chromatogram Obtain Chromatogram Detection->Chromatogram 8. MassSpectrum Obtain Mass Spectrum Detection->MassSpectrum 9. Identification Identify Peak by Retention Time and Mass Spectrum Chromatogram->Identification 10. MassSpectrum->Identification Quantification Quantify using Internal Standard Identification->Quantification 11.

GC-MS analysis workflow with TFAA derivatization.
Step-by-Step Derivatization Protocol
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry vial. Dissolve in 1 mL of a suitable aprotic solvent, such as dichloromethane or acetonitrile.

  • Derivatization: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the sample solution.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1 mL of ethyl acetate for GC-MS analysis. An internal standard can be added at this stage for quantitative analysis.

Alternative Analytical Strategies: A Comparative Overview

While GC-MS with derivatization is a powerful technique, other chromatographic methods offer viable alternatives, each with its own set of advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of polar compounds, including primary amines.[6] Similar to GC, direct analysis of underivatized amines can be challenging due to their poor UV absorbance. Therefore, pre-column derivatization with a UV-active or fluorescent labeling agent is typically employed.

A common derivatizing agent for HPLC analysis of primary amines is dansyl chloride .[7][8][9] This reagent reacts with the amine to form a highly fluorescent derivative that can be detected with high sensitivity.

FeatureHPLC with Dansyl Chloride Derivatization
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Stationary Phase Typically a C18 reversed-phase column.
Mobile Phase A gradient of an aqueous buffer and an organic solvent, such as acetonitrile.
Detection Fluorescence detection (e.g., Ex: 330 nm, Em: 530 nm) or UV detection.
Advantages High sensitivity with fluorescence detection, suitable for thermally labile compounds.
Disadvantages Derivatization step can be time-consuming, potential for multiple derivatized products.
Ion Chromatography (IC)

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and quantification of ionic species.[10] For the analysis of amines, which are cationic at acidic pH, cation-exchange chromatography is employed.[11][12] A key advantage of IC is that it often does not require derivatization, simplifying sample preparation.

FeatureIon Chromatography
Principle Separation based on reversible adsorption of ions to a charged stationary phase.
Stationary Phase Cation-exchange resin.
Mobile Phase An acidic aqueous buffer.
Detection Suppressed conductivity detection.[13][14]
Advantages No derivatization required, high selectivity for ionic analytes.
Disadvantages Can be less sensitive than HPLC with fluorescence detection, may require specialized instrumentation.

Comparative Summary

The following table provides a high-level comparison of the three analytical techniques discussed in this guide.

TechniqueDerivatization Required?Typical SensitivityThroughputKey Strengths
GC-MS Yes (TFAA)HighModerateProvides structural information (mass spectrum) for confident identification.
HPLC Yes (Dansyl Chloride)Very High (with fluorescence)ModerateExcellent for thermally sensitive compounds, very high sensitivity.
Ion Chromatography NoModerateHighSimple sample preparation, highly selective for ionic compounds.

Conclusion: Selecting the Optimal Analytical Strategy

The choice of the most appropriate analytical technique for this compound will depend on the specific requirements of the analysis.

  • For unequivocal identification and structural confirmation , GC-MS with TFAA derivatization is the recommended approach. The resulting mass spectrum provides a unique fingerprint for the analyte.

  • For high-sensitivity quantification , particularly in complex matrices, HPLC with fluorescence detection after dansyl chloride derivatization is an excellent choice.

  • For routine, high-throughput analysis where derivatization is undesirable, Ion Chromatography with suppressed conductivity detection offers a robust and straightforward solution.

By understanding the principles, advantages, and limitations of each of these techniques, researchers can develop and validate a robust analytical method for the accurate and reliable determination of this compound, paving the way for further scientific exploration and application of this intriguing molecule.

References

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Available at: [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. 2022-07-30. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. 2014-02-18. Available at: [Link]

  • 1-Cyclobutylpropan-1-one | C7H12O | CID 20818646. PubChem. Available at: [Link]

  • 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. 2025-08-07. Available at: [Link]

  • GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). ResearchGate. 2025-08-06. Available at: [Link]

  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. MDPI. 2023-02-06. Available at: [Link]

  • A rapid supercritical fluid extraction method for the qualitative detection of 2-alkylcyclobutanones in gamma-irradiated fresh and sea water fish. PubMed. Available at: [Link]

  • Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. PMC - NIH. 2021-02-17. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Available at: [Link]

  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. 2026-02-02. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.